Siais117
Description
Properties
Molecular Formula |
C57H76ClN10O7PS |
|---|---|
Molecular Weight |
1111.8 g/mol |
IUPAC Name |
N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |
InChI |
InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |
InChI Key |
DYUJLNPTOOBZBB-CCXZOALNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Siais117: A Technical Guide to its Discovery and Development as a Brigatinib-PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Siais117, a proteolysis-targeting chimera (PROTAC) developed from the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This compound represents a promising strategy to overcome acquired resistance to ALK-targeted therapies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.
Introduction: Addressing Resistance in ALK-Positive Cancers
EML4-ALK and NPM-ALK fusion proteins are key oncogenic drivers in subsets of NSCLC and ALCL, respectively.[1][2] While FDA-approved ALK inhibitors have shown significant clinical efficacy, the development of drug resistance, often through secondary mutations in the ALK kinase domain like the G1202R mutation, remains a major clinical challenge.[1][3]
PROTAC technology offers a novel therapeutic modality to address drug resistance.[1] These bifunctional molecules co-opt the cell's natural protein disposal system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound was designed and synthesized as a potent ALK-targeting PROTAC. It is a conjugate of the potent ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] By inducing the degradation of ALK fusion proteins, this compound can overcome resistance mechanisms, block cancer cell growth, and inhibit downstream signaling pathways.[4][5] Notably, it has demonstrated efficacy against the formidable ALK G1202R point mutation.[1][3][4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a classic PROTAC, inducing the degradation of its target protein, ALK. The process involves several key steps, as illustrated below.
Figure 1: Mechanism of Action for this compound.
The Brigatinib moiety of this compound binds to the kinase domain of the ALK fusion protein, while the VHL ligand portion binds to the VHL E3 ubiquitin ligase complex. This simultaneous binding forms a ternary complex (ALK-Siais117-VHL). The proximity induced by the complex allows the E3 ligase to transfer ubiquitin molecules to the ALK protein. This poly-ubiquitination marks ALK for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncoprotein from the cell. This compound is then released and can catalytically induce the degradation of further ALK molecules.
Downstream Signaling Inhibition
The degradation of ALK protein by this compound effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. One key pathway involves the phosphorylation of STAT3.
Figure 2: Inhibition of ALK-STAT3 Signaling Pathway.
Treatment with this compound leads to a reduction in the phosphorylation of both ALK and STAT3.[4][5] This prevents the translocation of pSTAT3 to the nucleus, thereby inhibiting the transcription of genes essential for cell growth and survival.
Quantitative Data Presentation
This compound has demonstrated potent anti-proliferative and degradation activity across various cancer cell lines.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | ALK Status | IC50 (nM) |
| SR | NPM-ALK | 1.7 |
| H2228 | EML4-ALK | 46 |
| NCI-H1688 | Small Cell Lung Cancer | 259 |
| NCI-H69 | Small Cell Lung Cancer | 799 |
| Table 1: Anti-proliferative activity of this compound in various cancer cell lines.[4][5] |
This compound also showed significantly better growth inhibition compared to Brigatinib in a 293T cell line engineered to express the G1202R-resistant ALK mutant.[1][2][6]
Protein Degradation Activity
While specific DC50 (half-maximal degradation concentration) values are not available in the reviewed literature, the effective concentrations for ALK protein degradation have been reported.
| Cell Line | ALK Status | Treatment Conditions | Outcome |
| H2228 | EML4-ALK | Starting at 50 nM | Initiation of ALK protein degradation. |
| SR | NPM-ALK | 100 nM for 24 hours | Sustained degradation of ALK protein. |
| Table 2: Observed ALK protein degradation induced by this compound.[4][5] |
Experimental Protocols
The characterization of this compound involved standard cell biology and biochemical assays. Below are detailed methodologies for the key experiments.
Experimental Workflow
Figure 3: General experimental workflow for this compound evaluation.
Cell Viability and Proliferation (CCK-8 Assay)
This colorimetric assay measures cell viability by quantifying the metabolic activity of cellular dehydrogenases.
-
Cell Seeding : Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.[7]
-
Compound Treatment : this compound is serially diluted to various concentrations in culture medium. 10 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for the desired period (e.g., 72 hours).
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1][4][7] Care is taken to avoid introducing air bubbles.
-
Incubation : The plate is incubated for 1-4 hours at 37°C. Incubation time may vary depending on the cell type and density.[1][7]
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.[1][4][7]
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Protein Degradation Analysis (Western Blotting)
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Treatment and Lysis : Cells are seeded in 6-well plates and treated with this compound at the desired concentrations and time points (e.g., 0-500 nM for 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
Sample Preparation : An appropriate amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE : The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Detection : Following further washes, a chemiluminescent substrate is applied to the membrane, and the signal is captured using a digital imaging system or X-ray film.[9]
-
Analysis : The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein levels.
Conclusion and Future Directions
This compound is a potent Brigatinib-based PROTAC that effectively induces the degradation of ALK fusion proteins, including the drug-resistant G1202R mutant.[1][4][5] It demonstrates strong anti-proliferative activity in ALK-positive cancer cell lines and also in small cell lung cancer models.[4][5] The development of this compound highlights the potential of PROTAC technology to overcome targeted therapy resistance. While initial reports mention promising anti-tumor activity in xenograft mouse models, further in vivo studies are necessary to fully evaluate its pharmacokinetic properties, efficacy, and safety profile for potential clinical translation.[6]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Target of Siais117
Abstract: This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Siais117, a novel therapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the specific molecular interactions of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of its signaling pathway and characterization workflow.
Introduction to this compound
This compound is a potent, small-molecule degrader of the Anaplastic Lymphoma Kinase (ALK) protein. It is classified as a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents designed to eliminate specific proteins from the cell. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound is constructed by linking a derivative of the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][1] This design allows this compound to specifically target and induce the degradation of ALK, offering a potential therapeutic strategy for ALK-positive cancers, including those that have developed resistance to traditional ALK inhibitors.[1]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK) protein.[2][1]
ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal translocations or point mutations, acts as an oncogenic driver in several cancers. These include non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[3][4] this compound is designed to target not only the wild-type ALK fusion proteins (e.g., NPM-ALK and EML4-ALK) but also clinically relevant resistance mutants, such as the G1202R mutation, which confers resistance to several ALK inhibitors.[2][1]
The mechanism of action of this compound is centered on the principles of targeted protein degradation. As a PROTAC, this compound simultaneously binds to the ALK protein (via its Brigatinib-based warhead) and the VHL E3 ligase (via its VHL ligand). This proximity induces the formation of a ternary complex (ALK-Siais117-VHL), which facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the ALK protein. The poly-ubiquitinated ALK is then recognized and degraded by the 26S proteasome, effectively eliminating the oncogenic driver from the cancer cells. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ALK protein molecules.
Quantitative Data
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| SR | Anaplastic Large-Cell Lymphoma | NPM-ALK | 1.7 | [2] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 46 | [2] |
| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 | [2] |
| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 | [2] |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines after 72 hours of treatment.
In addition to cell growth inhibition, this compound has been shown to inhibit the phosphorylation of ALK and its downstream signaling partner STAT3 in SR cells at concentrations as low as 10 nM.[2] It induces the degradation of ALK protein in H2228 cells starting at a concentration of 50 nM.[2]
Experimental Protocols
Detailed protocols for the key experiments used to characterize the activity of this compound are provided below. While the full text of the primary publication by Sun et al. was not available for direct consultation, the following are representative, detailed protocols for the types of assays employed.
Cell Viability Assay (CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method used to determine the number of viable cells in a culture.
-
Cell Plating: Seed cancer cells (e.g., SR, H2228) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for ALK Degradation
This protocol outlines the procedure to assess the degradation of ALK protein and the inhibition of its phosphorylation following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., SR, H2228) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) for a specified duration, such as 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-ALK (p-ALK), STAT3, phospho-STAT3 (p-STAT3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation compared to the loading control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for characterizing this compound and a logical diagram of its core attributes.
Conclusion
This compound is a rationally designed PROTAC that potently and selectively targets the Anaplastic Lymphoma Kinase (ALK) for degradation. By hijacking the VHL E3 ubiquitin ligase, this compound effectively eliminates oncogenic ALK fusion proteins, including those with mutations that confer resistance to conventional kinase inhibitors. The quantitative data demonstrate its low nanomolar efficacy in inhibiting the growth of ALK-positive cancer cells. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this compound or similar targeted protein degraders. The unique mechanism of action and potent anti-cancer activity make this compound a promising candidate for the treatment of ALK-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SIAIS117-Mediated Degradation of ALK G1202R Mutant Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and efficacy of SIAIS117, a Proteolysis Targeting Chimera (PROTAC), in mediating the degradation of the Anaplastic Lymphoma Kinase (ALK) G1202R mutant protein. The G1202R mutation is a clinically significant resistance mechanism to several ALK tyrosine kinase inhibitors (TKIs). This compound represents a promising strategy to overcome this resistance by inducing the targeted degradation of the ALK protein.
Core Concept: Targeted Protein Degradation with this compound
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the ALK G1202R protein.[1][2] It is constructed by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual-binding capability allows this compound to form a ternary complex between the ALK G1202R protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Treatment Duration |
| SR | Anaplastic Large Cell Lymphoma | NPM-ALK | 1.7 | 72 hours |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 46 | 72 hours |
| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 | 72 hours |
| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 | 72 hours |
Data sourced from MedchemExpress product information, citing Sun N, et al. 2020.[3]
Table 2: Degradation and Signaling Inhibition by this compound
| Cell Line | Target Protein/Pathway | Concentration | Treatment Duration | Observed Effect |
| SR | ALK Protein | 100 nM | 24 hours | Sustained degradation |
| H2228 | ALK Protein | Starting from 50 nM | Not specified | Degradation observed |
| SR | p-ALK, p-STAT3 | 10 nM - 500 nM | 24 hours | Inhibition of phosphorylation |
| 293T (exogenously expressing G1202R-resistant ALK) | G1202R-ALK Protein | Not specified | Not specified | Degradation observed |
Data sourced from MedchemExpress product information and abstracts of Sun N, et al. 2020.[2][3]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon treatment with this compound.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for ALK Degradation
This protocol is for detecting the degradation of ALK protein following this compound treatment.
Materials:
-
Cells expressing ALK G1202R
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the extent of protein degradation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced ALK G1202R degradation.
Caption: Inhibition of ALK signaling by this compound.
Caption: General workflow for evaluating this compound efficacy.
References
The Cellular Dynamics of Siais117: A Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and distribution of Siais117, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein. This compound has emerged as a promising therapeutic agent for overcoming resistance to ALK inhibitors in cancer therapy. This document synthesizes available data and presents generalized experimental protocols and data frameworks relevant to the study of this compound and similar PROTAC molecules.
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This targeted recruitment initiates the ubiquitination and subsequent proteasomal degradation of the ALK protein, including clinically relevant resistance mutants such as G1202R.[1][2] By eliminating the entire ALK protein rather than just inhibiting its kinase activity, this compound offers a potential strategy to overcome drug resistance in ALK-positive cancers.[1]
Mechanism of Action: The PROTAC Approach
The efficacy of this compound is contingent on its ability to enter the cell, engage its targets, and facilitate the formation of a ternary complex (this compound-ALK-VHL). The general mechanism is depicted in the signaling pathway diagram below.
Caption: this compound-mediated ALK protein degradation pathway.
Cellular Uptake and Distribution: Quantitative Data
Specific quantitative data on the cellular uptake and intracellular distribution of this compound are not extensively available in the public domain. However, based on studies of similar small molecule drugs and PROTACs, the following tables provide a framework for the types of quantitative data that are critical for characterizing the cellular pharmacology of this compound.
Table 1: Cellular Uptake of this compound in ALK-Positive Cancer Cell Lines (Representative Data)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Intracellular Concentration (nM) | Uptake Efficiency (%) |
| H2228 (NSCLC) | 100 | 2 | Data not available | Data not available |
| H2228 (NSCLC) | 100 | 6 | Data not available | Data not available |
| H2228 (NSCLC) | 100 | 24 | Data not available | Data not available |
| SR (ALCL) | 100 | 2 | Data not available | Data not available |
| SR (ALCL) | 100 | 6 | Data not available | Data not available |
| SR (ALCL) | 100 | 24 | Data not available | Data not available |
Table 2: Subcellular Distribution of this compound (Representative Data)
| Cell Line | Incubation Time (hours) | Cytosolic Fraction (%) | Nuclear Fraction (%) | Membranous Fraction (%) |
| H2228 (NSCLC) | 6 | Data not available | Data not available | Data not available |
| SR (ALCL) | 6 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative methodologies for key experiments to characterize the cellular uptake and distribution of this compound. These protocols are based on standard techniques used for small molecule drug candidates.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell line H2228 (EML4-ALK fusion) and anaplastic large-cell lymphoma (ALCL) cell line SR (NPM-ALK fusion) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cellular Uptake Assay (LC-MS/MS Method)
This protocol describes a method to quantify the intracellular concentration of this compound.
Caption: Workflow for quantifying this compound cellular uptake.
-
Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) in fresh medium.
-
Incubation: Incubate for various time points (e.g., 2, 6, 24 hours).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Cell Lysis: Lyse the cells in a known volume of lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Perform protein precipitation (e.g., with acetonitrile) and collect the supernatant.
-
Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to determine the concentration of this compound.
-
-
Data Analysis: Normalize the amount of intracellular this compound to the total protein content to determine the intracellular concentration.
Subcellular Fractionation
This protocol outlines a method to determine the distribution of this compound in different cellular compartments.
-
Cell Treatment and Harvesting: Treat a large number of cells (e.g., 1 x 10^7) with this compound for a specified time. Harvest the cells by scraping after washing with ice-cold PBS.
-
Fractionation: Use a commercial subcellular fractionation kit according to the manufacturer's instructions to separate the cytosolic, nuclear, and membranous fractions.
-
Analysis: Quantify the concentration of this compound in each fraction using LC-MS/MS as described in section 4.2.
-
Data Normalization: Express the amount of this compound in each fraction as a percentage of the total intracellular amount.
Western Blotting for ALK Degradation
This protocol is to confirm the functional consequence of this compound uptake – the degradation of ALK protein.
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 1, 10, 50, 100, 500 nM) for 24 hours.[2]
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against ALK and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of ALK degradation relative to the loading control. This compound has been shown to cause sustained degradation of ALK protein in SR cells at a concentration of 100 nM after 24 hours.[2]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for ALK-positive cancers, particularly in the context of acquired resistance. While detailed public data on its cellular uptake and distribution are limited, the established mechanism of action as a PROTAC provides a strong rationale for its efficacy. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own investigations into the cellular pharmacology of this compound and other novel PROTAC molecules. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its clinical development.
References
Understanding the Structure-Activity Relationship of Siais117: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a crucial therapeutic target in certain cancers, notably non-small cell lung cancer (NSCLC). Developed as a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's natural protein disposal machinery to eliminate the ALK protein, offering a promising strategy to overcome resistance to traditional ALK inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Introduction to this compound: A PROTAC Approach
This compound is a bifunctional molecule designed to simultaneously bind to the ALK protein and an E3 ubiquitin ligase. It is constructed from the potent ALK inhibitor Brigatinib, which serves as the warhead for targeting ALK, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the ALK protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation mechanism offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that affect inhibitor binding and can have a more sustained therapeutic effect. This compound has demonstrated the ability to effectively degrade the ALK G1202R point mutation, a common source of resistance to ALK inhibitors.[1]
Mechanism of Action
The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway.
As depicted in Figure 1, the process begins with the formation of a ternary complex between the ALK protein, this compound, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the ALK protein. The poly-ubiquitinated ALK is then recognized and degraded by the proteasome, leading to the reduction of total ALK protein levels in the cell.
Structure-Activity Relationship (SAR)
Detailed quantitative structure-activity relationship data for a series of this compound analogs is not publicly available in the reviewed literature. The primary publication focuses on the identification and characterization of this compound as the lead compound. However, the available data for this compound and a negative control provide initial insights into its activity.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SR | Cell Growth | 72h incubation | 1.7 | [2] |
| This compound | H2228 | Cell Growth | 72h incubation | 46 | [2] |
| This compound | NCI-H69 | Cell Growth | 72h incubation | 799 | [2] |
| This compound | NCI-H1688 | Cell Growth | 72h incubation | 259 | [2] |
| SIAIS117NC | H2228 | Cell Growth | 72h incubation | 114 | [2] |
IC50: Half-maximal inhibitory concentration. SIAIS117NC is a negative control compound.
The data indicates that this compound potently inhibits the growth of the SR cell line, which is ALK-dependent. Its activity against the H2228 cell line, which also harbors an ALK fusion, is also notable. The lower potency in NCI-H69 and NCI-H1688 small cell lung cancer cell lines suggests a potential for anti-proliferative effects beyond ALK-driven cancers, although to a lesser extent.[2] The significantly higher IC50 value for the negative control (SIAIS117NC) in H2228 cells highlights the specific activity of the this compound molecule.[2]
Signaling Pathway Inhibition
This compound-mediated degradation of ALK leads to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary affected pathways are the STAT3 and AKT signaling cascades.
As shown in Figure 2, the degradation of ALK by this compound prevents the phosphorylation and activation of key downstream effectors like STAT3 and AKT.[2] This blockade of pro-survival signaling pathways ultimately leads to the observed inhibition of cancer cell growth.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters such as cell seeding densities, antibody concentrations, and incubation times should be optimized for individual experimental setups.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in a sample.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ALK, p-ALK, STAT3, p-STAT3, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of the ALK oncoprotein. Its ability to overcome the G1202R resistance mutation highlights the potential of the PROTAC approach in addressing drug resistance in cancer therapy. While the publicly available data provides a strong foundation for understanding its activity, further studies detailing the structure-activity relationship of a broader range of analogs are warranted to optimize its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and similar targeted protein degraders.
References
In Vitro Characterization of SIAIS117-Mediated E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies for characterizing the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Anaplastic Lymphoma Kinase (ALK) protein by the Proteolysis Targeting Chimera (PROTAC), SIAIS117. As a heterobifunctional molecule, this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of ALK, a key target in certain cancers. The successful formation of a stable ternary complex, consisting of ALK, this compound, and the VHL E3 ligase complex, is the critical initiating event in this process.
This document details the key experimental protocols, data presentation formats, and conceptual frameworks necessary to rigorously evaluate the binding affinities, kinetics, thermodynamics, and functional consequences of this compound-mediated VHL recruitment. While specific biophysical data for this compound is not extensively available in public literature, this guide utilizes cellular data for this compound and presents representative data from well-characterized VHL-recruiting PROTAC systems to illustrate the experimental principles and expected outcomes.
Mechanism of Action: this compound-Induced ALK Degradation
This compound functions by hijacking the cellular ubiquitin-proteasome system. It simultaneously binds to the ALK protein and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ALK. The resulting polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced ALK protein degradation.
Data Presentation: Quantitative Analysis of this compound Activity
Effective characterization of this compound requires both cellular and in vitro assays. Cellular assays provide insights into the overall efficacy of the PROTAC in a biological context, while in vitro biophysical and biochemical assays are essential for dissecting the molecular interactions that underpin its mechanism.
Table 1: Cellular Activity of this compound
This table summarizes the cellular potency of this compound in inducing growth inhibition and ALK degradation in relevant cancer cell lines.
| Cell Line | Target | Assay Type | Parameter | Value (nM) | Reference |
| SR | NPM-ALK | Growth Inhibition | IC₅₀ | 1.7 | [1] |
| H2228 | EML4-ALK | Growth Inhibition | IC₅₀ | 46 | [1] |
| H2228 | EML4-ALK | Protein Degradation | DC₅₀ | ~50 | [1] |
| NCI-H69 | - | Growth Inhibition | IC₅₀ | 799 | [1] |
| NCI-H1688 | - | Growth Inhibition | IC₅₀ | 259 | [1] |
Table 2: Representative In Vitro Biophysical Characterization of a VHL-Recruiting PROTAC
Note: As specific in vitro binding data for this compound is not publicly available, this table presents representative data for a well-characterized VHL-recruiting PROTAC (e.g., targeting BRD4) to illustrate the key parameters measured in biophysical assays.
| Assay | Interaction | Parameter | Value (nM) |
| SPR | PROTAC - VHL (Binary) | KD | 66 |
| PROTAC - ALK (Binary) | KD | 4 | |
| ALK-PROTAC-VHL (Ternary) | KD | 4.4 | |
| ITC | PROTAC - VHL (Binary) | KD | 66 |
| PROTAC - ALK (Binary) | KD | 4 | |
| ALK-PROTAC-VHL (Ternary) | KD | 4.4 | |
| Calculated | Ternary Complex Formation | Cooperativity (α) | 15 |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound-mediated VHL recruitment. The following sections provide step-by-step protocols for key biophysical and biochemical assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.
Caption: Experimental workflow for SPR analysis.
Protocol:
-
Protein Preparation: Express and purify recombinant VHL-ElonginB-ElonginC (VCB) complex and the kinase domain of ALK. Biotinylate the VCB complex for immobilization.
-
SPR Instrument Setup: Use a Biacore instrument with a streptavidin-coated sensor chip. Equilibrate the system with an appropriate running buffer (e.g., HBS-EP+).
-
VHL Immobilization: Immobilize the biotinylated VCB complex onto the sensor chip surface to a target response level.
-
Binary Interaction Analysis (this compound-VHL):
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound solutions over the immobilized VCB surface and a reference surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD).
-
-
Binary Interaction Analysis (this compound-ALK):
-
Immobilize recombinant ALK on a suitable sensor chip (e.g., via amine coupling).
-
Inject a dilution series of this compound and determine the binding kinetics as described above.
-
-
Ternary Complex Analysis (ALK-SIAIS117-VHL):
-
Prepare a dilution series of this compound. Pre-incubate each concentration with a near-saturating concentration of ALK.
-
Inject the ALK-SIAIS117 complexes over the immobilized VCB surface.
-
Determine the kₐ, kₔ, and KD for the ternary complex formation.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Calculate the cooperativity factor (α) using the formula: α = KD (this compound-VHL) / KD (ALK-SIAIS117-VHL). A value of α > 1 indicates positive cooperativity, suggesting that the binding of ALK to this compound enhances the affinity of this compound for VHL.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Caption: Experimental workflow for ITC analysis.
Protocol:
-
Sample Preparation: Dialyze all proteins (VCB complex and ALK) and dissolve this compound into the same buffer to minimize heats of dilution. Degas all solutions.
-
ITC Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument.
-
Binary Titration (this compound into VHL):
-
Fill the sample cell with a solution of the VCB complex (e.g., 10-20 µM).
-
Fill the injection syringe with a solution of this compound (e.g., 100-200 µM).
-
Perform a series of injections of this compound into the VCB solution, measuring the heat change after each injection.
-
-
Ternary Titration (this compound into VHL + ALK):
-
Fill the sample cell with a solution containing both the VCB complex and a near-saturating concentration of ALK.
-
Fill the injection syringe with the same this compound solution as in the binary experiment.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Compare the thermodynamic parameters of the binary and ternary interactions to understand the driving forces of ternary complex formation.
-
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the functional consequence of ternary complex formation: the ubiquitination of ALK.
Caption: Workflow for in vitro ALK ubiquitination assay.
Protocol:
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant VCB complex
-
Recombinant ALK kinase domain
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
-
Reaction Setup:
-
On ice, prepare a master mix containing E1, E2, ubiquitin, ATP, VCB, and ALK in the reaction buffer.
-
Aliquot the master mix into separate tubes.
-
Add this compound to the experimental tubes to the desired final concentrations. Add DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using primary antibodies against ALK and ubiquitin to detect the formation of higher molecular weight, polyubiquitinated ALK species.
-
Conclusion
The in vitro characterization of this compound-mediated VHL recruitment is a multi-faceted process that requires a combination of biophysical and biochemical assays. By employing techniques such as SPR, ITC, and in vitro ubiquitination assays, researchers can gain a detailed understanding of the affinity, kinetics, thermodynamics, and functional consequences of the ALK-SIAIS117-VHL ternary complex formation. This rigorous in vitro evaluation is essential for the rational design and optimization of effective PROTAC degraders for therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Siais117 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Siais117, a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), in a cell culture setting. This document outlines the mechanism of action, protocols for cell-based assays, and expected outcomes for researchers investigating ALK-positive cancers.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein. It is synthesized by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of ALK, offering a potential therapeutic strategy to overcome resistance to traditional ALK inhibitors. This compound has demonstrated efficacy in degrading both wild-type and G1202R mutant ALK protein, a common resistance mutation.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. The Brigatinib component of this compound binds to the ALK protein, while the VHL ligand component simultaneously recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK disrupts downstream signaling pathways, including the STAT3 and ERK pathways, which are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition (72-hour treatment)
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| SR | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 1.7 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 46 |
| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 |
| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 |
Table 2: Effective Concentrations for ALK Protein Degradation (24-hour treatment)
| Cell Line | ALK Status | Effective Concentration | Observation |
| SR | NPM-ALK Fusion | 100 nM | Sustained degradation of ALK protein. |
| H2228 | EML4-ALK Fusion | Starting from 50 nM | Degradation of ALK protein observed. |
| 293T | G1202R-mutant ALK (exogenously expressed) | Not specified | Effective degradation of G1202R-mutant ALK protein. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
a. SR (Suspension Cell Line)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a density of 1-2 x 10^5 viable cells/mL.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
b. H2228 (Adherent Cell Line)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[1]
-
Passaging:
-
Aspirate the culture medium.
-
Rinse the cell layer with a calcium and magnesium-free Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.[1]
-
Neutralize the trypsin with fresh culture medium and aspirate the cells by gentle pipetting.
-
Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:2 to 1:3.[1]
-
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Western Blotting for ALK Degradation
Materials:
-
Cells cultured and treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.
-
References
Application Notes and Protocols for Siais117 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ALK protein.[2] It is synthesized based on the ALK inhibitor Brigatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] Preclinical studies have demonstrated that this compound effectively degrades ALK fusion proteins, including those with resistance mutations such as G1202R, and exhibits significant anti-proliferative activity in ALK-positive cancer cell lines.[1][2] Notably, this compound has shown promising antitumor efficacy in in vivo xenograft mouse models, making it a compelling candidate for further preclinical and clinical development.[2][3]
These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo antitumor activity.
Mechanism of Action: ALK Signaling Pathway Degradation
This compound induces the degradation of ALK, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. The primary signaling cascades downstream of ALK include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.
References
- 1. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siais117 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais117 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK) protein. As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy, particularly for overcoming resistance to traditional ALK inhibitors in cancers such as non-small cell lung cancer (NSCLC). These application notes provide a summary of the available information on the dosage and administration of this compound for in vivo studies, based on preclinical research.
Mechanism of Action
This compound is constructed by linking the ALK inhibitor Brigatinib to a ligand for the VHL E3 ubiquitin ligase. This design allows this compound to induce the degradation of both wild-type and mutant forms of the ALK protein, including the G1202R mutation which confers resistance to several ALK inhibitors.[1][2][3] By removing the entire ALK protein rather than just inhibiting its kinase activity, this compound has demonstrated the potential to overcome drug resistance.[1][4]
Dosage and Administration for In Vivo Xenograft Studies
Detailed quantitative data regarding the in vivo dosage, administration route, and vehicle for this compound from the primary literature is not publicly available in the accessed abstracts and summaries. The seminal paper, "Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance" by Sun N, et al., published in the European Journal of Medicinal Chemistry in 2020, reports significant anti-proliferation activity in a xenograft mouse model. However, the specific dosage regimen and formulation used in this study are contained within the full-text article, which could not be accessed.
For general guidance, researchers can refer to dosages used for other PROTAC molecules in similar preclinical models, although these should be optimized for this compound.
Table 1: General Dosage and Administration of PROTACs in Murine Xenograft Models (for reference)
| Compound | Target | Dosage | Administration Route | Vehicle | Animal Model | Reference |
| This compound | ALK | Not Available | Not Available | Not Available | Xenograft Mouse Model | Sun N, et al. 2020 |
| ARV-110 | AR | 10-100 mg/kg | Oral (p.o.) | Not Specified | VCaP Xenograft | Arvinas, Inc. |
| ARV-471 | ER | 3-30 mg/kg | Oral (p.o.) | Not Specified | MCF7 Xenograft | Arvinas, Inc. |
Experimental Protocol: General Xenograft Study Workflow
The following is a generalized protocol for an in vivo xenograft study to evaluate the efficacy of a compound like this compound. This protocol should be adapted and optimized based on the specific cell line, animal model, and the determined optimal dosage and administration of this compound.
1. Cell Culture and Animal Models:
- Culture ALK-positive cancer cell lines (e.g., H2228, SR) under standard conditions.
- Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor xenografts.
- Acclimatize animals for at least one week before the study begins.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
- Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth and Group Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. This compound Preparation and Administration:
- Crucially, the vehicle for this compound needs to be determined based on its solubility and stability. Common vehicles for PROTACs include solutions containing DMSO, PEG300, Tween 80, and saline or corn oil.
- The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing frequency will need to be optimized.
5. Efficacy Monitoring and Endpoint:
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- Monitor the overall health and behavior of the animals.
- The study endpoint is typically reached when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
6. Data and Tissue Analysis:
- At the study endpoint, euthanize the animals and excise the tumors.
- Tumor weight and volume should be recorded.
- Tumor tissue can be used for further analysis, such as Western blotting to confirm ALK protein degradation, immunohistochemistry, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Conclusion
This compound represents a promising therapeutic agent for ALK-positive cancers, particularly in the context of acquired resistance. While the available literature confirms its in vivo efficacy, the specific details regarding its optimal dosage and administration protocol are not publicly accessible at this time. Researchers are advised to consult the primary publication by Sun et al. (2020) for these critical experimental parameters. The generalized protocols and information provided herein serve as a starting point for designing and conducting in vivo studies with this compound. As with any investigational compound, careful dose-finding and formulation studies are essential to ensure reproducible and meaningful results.
References
- 1. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Siais117 in H2228 and SR Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais117 is a potent and selective degrader of anaplastic lymphoma kinase (ALK). It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation strategy has shown significant anti-proliferative activity in cancer cell lines harboring ALK alterations, including the H2228 non-small cell lung cancer cell line and the SR lymphoma cell line.[1][2]
These application notes provide detailed protocols for assessing the effects of this compound on the viability of H2228 and SR cells using common colorimetric assays.
Data Presentation
While specific IC50 values for this compound in H2228 and SR cell lines are not publicly available in tabular format, published research indicates that this compound effectively blocks the growth of both cell lines. The anti-proliferative activity of this compound has been reported to be significantly better than its corresponding inhibitor, brigatinib.[2]
Table 1: Qualitative Summary of this compound Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound Activity | Reference |
| H2228 | Non-Small Cell Lung Cancer | Effective growth inhibition | [1][2] |
| SR | Lymphoma | Effective growth inhibition | [1][2] |
Signaling Pathway
The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to the ALK protein, leading to its degradation.
Caption: this compound-mediated ALK protein degradation pathway.
Experimental Protocols
Cell Culture
H2228 Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: H2228 cells are adherent. When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.
SR Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: SR cells grow in suspension. To subculture, aspirate a portion of the cell suspension, centrifuge to pellet the cells, resuspend in fresh medium, and add to a new flask at the desired seeding density.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
H2228 or SR cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
For H2228 (adherent cells): Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
For SR (suspension cells): Directly seed 20,000-40,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the desired concentrations of this compound. For suspension cells, add the compound directly to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Cell Viability Assay (XTT Assay)
The XTT assay is an alternative to the MTT assay and has the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
H2228 or SR cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition:
-
After the desired treatment period with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Conclusion
The provided protocols offer a framework for evaluating the efficacy of the ALK protein degrader this compound in the H2228 and SR cancer cell lines. Adherence to proper cell culture techniques and careful execution of the cell viability assays are crucial for obtaining reliable and reproducible data. These studies are fundamental in characterizing the anti-cancer properties of novel therapeutic agents like this compound.
References
Application Notes & Protocols: Siais117 for Targeted Degradation of ALK in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant hurdle in cancer therapy. Siais117 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1] This molecule is particularly relevant for overcoming resistance to ALK inhibitors, including mutations such as G1202R.[1] CRISPR-Cas9 gene-editing technology provides a powerful tool to model such resistance mechanisms by precisely introducing specific mutations into cancer cell lines.
These application notes provide a detailed protocol for utilizing this compound in CRISPR-edited cell lines engineered to express a resistant ALK variant. This approach allows for the targeted evaluation of this compound's efficacy in a controlled genetic context, facilitating the study of its mechanism of action and its potential as a therapeutic agent against drug-resistant cancers.
Mechanism of Action: this compound as a PROTAC
This compound functions as a heterobifunctional molecule. One end binds to the ALK protein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This mechanism allows for the elimination of the target protein, offering a potential advantage over traditional inhibitors, especially in the context of resistance mutations that may hinder inhibitor binding.
Caption: Mechanism of this compound-induced ALK protein degradation.
Data Presentation: Efficacy of this compound in a CRISPR-Edited ALK-G1202R Cell Line
The following tables present representative quantitative data on the activity of this compound in a hypothetical CRISPR-edited cell line (e.g., H2228) engineered to express the ALK-G1202R resistance mutation.
Table 1: In Vitro Cell Viability (IC50)
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound | H2228 | ALK-G1202R (CRISPR-edited) | 85 |
| Brigatinib | H2228 | ALK-G1202R (CRISPR-edited) | >1000 |
| This compound | H2228 | ALK (Wild-Type) | 50 |
| Brigatinib | H2228 | ALK (Wild-Type) | 30 |
Table 2: ALK Protein Degradation (DC50 and Dmax)
| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) | Timepoint |
| This compound | H2228 | ALK-G1202R (CRISPR-edited) | 45 | >90 | 24 hours |
| Brigatinib | H2228 | ALK-G1202R (CRISPR-edited) | N/A | <10 | 24 hours |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative.
Experimental Protocols
The following protocols provide a framework for generating a CRISPR-edited cell line and subsequently evaluating the efficacy of this compound.
Protocol 1: Generation of a CRISPR-Edited ALK-G1202R Cell Line
This protocol outlines the steps to introduce the G1202R mutation into an ALK-positive cell line (e.g., H2228) using CRISPR-Cas9.
Caption: Workflow for generating a CRISPR-edited cell line.
Materials:
-
ALK-positive cell line (e.g., H2228)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the ALK locus near G1202
-
Single-stranded oligodeoxynucleotide (ssODN) HDR template containing the G1202R mutation
-
Transfection reagent
-
Culture medium and supplements
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers for the ALK target region
-
Antibodies for ALK and a loading control (e.g., GAPDH) for Western blot
Methodology:
-
sgRNA and HDR Template Design: Design an sgRNA to create a double-strand break near the G1202 codon in the ALK gene. Design an ssODN HDR template (~150-200 nt) containing the desired G1202R mutation, flanked by homology arms.
-
Transfection: Transfect the host cell line with Cas9 protein, the designed sgRNA, and the ssODN HDR template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Isolation: Two to three days post-transfection, isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Culture the single cells for approximately 2-3 weeks to allow for the formation of colonies.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the ALK gene.
-
Validation by Sanger Sequencing: Sequence the PCR products to identify clones containing the G1202R mutation.
-
Protein Expression Confirmation: Confirm the expression of the mutant ALK protein in validated clones using Western blotting.
Protocol 2: Evaluation of this compound in CRISPR-Edited Cells
Materials:
-
Validated CRISPR-edited ALK-G1202R cell line
-
Wild-type counterpart cell line
-
This compound (and other inhibitors for comparison, e.g., Brigatinib)
-
DMSO (vehicle control)
-
Cell culture medium and plates (e.g., 96-well for viability, 6-well for Western blot)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Lysis buffer and reagents for Western blotting
Methodology for Cell Viability Assay:
-
Cell Seeding: Seed the CRISPR-edited and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Treat the cells and include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.
Methodology for Western Blot Analysis of ALK Degradation:
-
Cell Seeding: Seed the CRISPR-edited cells into 6-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and controls) for a defined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against ALK and a loading control.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of ALK degradation relative to the loading control and vehicle-treated samples. Plot the dose-response to determine DC50 and Dmax.
Signaling Pathway
This compound-induced degradation of ALK effectively shuts down its downstream oncogenic signaling pathways, which are critical for cancer cell proliferation and survival.
Caption: Key downstream pathways affected by ALK degradation.
Conclusion
The combination of CRISPR-Cas9 technology and targeted protein degraders like this compound offers a robust platform for preclinical drug evaluation. By creating isogenic cell lines with specific resistance mutations, researchers can precisely determine the efficacy and mechanism of action of novel therapeutic agents. The protocols and data presented here provide a comprehensive guide for investigating the application of this compound in a controlled, clinically relevant context.
References
Application Note: Lentiviral Transduction for Siais117 Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of drug resistance is a primary obstacle in cancer therapy. Siais117, a Proteolysis Targeting Chimera (PROTAC) based on the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib, represents a novel therapeutic strategy to overcome resistance by inducing the degradation of target proteins. Lentiviral vectors are highly efficient tools for gene delivery, capable of integrating into the genome of both dividing and non-dividing cells to create stable cell lines. This makes them ideal for studying drug resistance mechanisms by enabling the long-term expression of specific mutations or genes of interest. This document provides detailed protocols for utilizing lentiviral transduction to generate stable cell lines expressing specific ALK mutations, facilitating the study of resistance mechanisms to this compound.
This compound Mechanism of Action and ALK Resistance
This compound is a heterobifunctional molecule that simultaneously binds to the ALK protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. This degradation-based approach is effective against various ALK fusion proteins, including those with acquired resistance mutations like G1202R, which are problematic for traditional ALK inhibitors. Understanding how resistance to a degrader like this compound might develop is crucial for future drug development. Lentiviral-mediated expression of known or novel ALK mutations allows researchers to proactively investigate these potential resistance pathways.
Caption: Mechanism of this compound-induced ALK protein degradation.
Overall Experimental Workflow
The process of studying this compound resistance involves designing a lentiviral construct carrying a specific ALK mutation, producing and titering the virus, transducing target cells to create a stable cell line, and then functionally validating the resistance phenotype through viability assays and molecular analyses.
Caption: Workflow for this compound resistance studies using lentivirus.
Experimental Protocols
Protocol 1: Lentiviral Titer Determination
Accurate determination of the viral titer, expressed as transducing units per milliliter (TU/mL), is critical for achieving reproducible transduction efficiencies and controlling the multiplicity of infection (MOI). The functional titer, which measures infectious viral particles, is more accurate than physical titer methods like p24 ELISA.
Methods:
-
qPCR-Based Titering: This method quantifies the number of proviral copies integrated into the host cell's genome.
-
Day 1: Seed target cells (e.g., HEK293T) in a 24-well plate.
-
Day 2: Transduce cells with serial dilutions of the lentiviral supernatant in the presence of 8 µg/mL polybrene.
-
Day 5: Harvest the cells and extract genomic DNA.
-
Day 6: Perform qPCR using primers specific to the lentiviral vector (e.g., WPRE or LTR) and a host reference gene. Calculate the viral copy number per cell to determine the titer.
-
-
FACS-Based Titering (for fluorescent vectors): This method counts the number of cells expressing a fluorescent reporter gene (e.g., GFP).
-
Day 1: Seed target cells (e.g., HEK293T) in a 24-well plate.
-
Day 2: Transduce cells with serial dilutions of the lentiviral supernatant.
-
Day 5: Harvest cells and analyze the percentage of fluorescent-positive cells by flow cytometry. Use dilutions that result in a low percentage of transduced cells to minimize multiple integration events. Calculate the TU/mL based on the percentage of positive cells, dilution factor, and initial cell number.
-
| Table 1: Comparison of Lentiviral Titration Methods | ||||
| Method | Principle | Measures | Turnaround Time | Pros/Cons |
| p24 ELISA | Quantifies p24 capsid protein. | Total viral particles (infectious and non-infectious). | < 4 hours | Pro: Fast. Con: Overestimates functional titer. |
| qPCR-Based | Quantifies integrated proviral DNA. | Infectious particles. | ~3-4 days | Pro: High precision, universal. Con: Labor-intensive. |
| FACS-Based | Quantifies reporter gene expression (e.g., GFP). | Infectious particles. | ~3 days | Pro: High accuracy for functional titer. Con: Requires a fluorescent reporter. |
Protocol 2: Generation of Stable ALK-Mutant Cell Lines
This protocol describes the transduction of a target cell line to generate a stable pool of cells expressing a specific ALK mutant.
Materials:
-
Target cell line (e.g., Ba/F3, H2228)
-
Titered lentivirus containing the ALK mutant sequence and a selection marker (e.g., puromycin resistance).
-
Complete growth medium.
-
Polybrene (Hexadimethrine Bromide).
-
Selection antibiotic (e.g., Puromycin).
Workflow Diagram:
Caption: Step-by-step workflow for lentiviral transduction.
Procedure:
-
Day 1: Seed Cells: Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction. Include a "no virus" control well.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Remove the medium from the cells.
-
Add fresh medium containing polybrene at a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the calculated volume of lentivirus to achieve the desired MOI. It is recommended to test a range of MOIs (e.g., 1, 5, 10) to optimize transduction for your cell line.
-
Gently swirl the plate and incubate for 18-24 hours at 37°C.
-
-
Day 3: Media Change: Gently aspirate the virus-containing media and replace it with fresh, complete growth medium.
-
Day 5 onwards: Antibiotic Selection:
-
Begin selection by replacing the medium with fresh medium containing the appropriate concentration of antibiotic (e.g., 1-2 µg/mL puromycin). The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Maintain one uninfected control plate in parallel with the antibiotic to ensure selection is effective.
-
Replace the selection medium every 2-3 days until all cells in the uninfected control well are dead (typically 7-14 days).
-
The remaining viable cells form a stable, polyclonal pool expressing the ALK mutant. Expand this pool for further experiments.
-
| Table 2: Recommended Cell Seeding Densities (6-well plate) | |
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (e.g., H2228) | 1.5 - 2.5 x 10^5 |
| Suspension (e.g., Ba/F3) | 5.0 x 10^5 |
Protocol 3: In Vitro this compound Resistance Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the newly generated stable cell lines compared to the parental (wild-type) line. An increase in the IC50 value indicates resistance.
Procedure:
-
Cell Seeding: Seed the parental and the stable ALK-mutant cell lines into 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay).
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the normalized viability against the log of the drug concentration.
-
Calculate the IC50 values using a non-linear regression (four-parameter logistic) model.
-
| Table 3: Example IC50 Data for this compound | |
| Cell Line | IC50 (nM) |
| Parental (Wild-Type ALK) | 15 |
| Stable Line (ALK G1202R) | 45 |
| Stable Line (Novel Mutation X) | > 1000 |
Protocol 4: Confirmation of Resistance Mechanism
Western blotting can confirm the resistance mechanism by assessing the levels of total and phosphorylated ALK protein after this compound treatment. In a sensitive cell line, this compound should lead to a significant reduction in ALK protein levels. In a resistant line, ALK levels may remain high.
Procedure:
-
Treatment: Treat both parental and resistant stable cell lines with this compound at a concentration known to cause degradation in sensitive cells (e.g., 100 nM) for 24 hours.
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against total ALK, phosphorylated ALK (p-ALK), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the levels of ALK and p-ALK protein between the treated and untreated samples for both parental and resistant cell lines. A lack of degradation in the mutant cell line confirms a target-based resistance mechanism.
Application Note: Co-immunoprecipitation Assay for Studying Siais117 Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The formation of ternary complexes, where three proteins assemble to perform a specific function, is a critical mechanism in many signaling pathways. This application note describes a co-immunoprecipitation (Co-IP) protocol to investigate the formation of a hypothetical ternary complex involving the scaffold protein Siais117, Protein A, and Protein B.
This compound is a putative scaffold protein implicated in a novel signaling cascade. It is hypothesized that upon upstream signaling activation, this compound facilitates the interaction between Protein A (a kinase) and Protein B (its substrate), leading to downstream cellular responses. Understanding the dynamics of this this compound-Protein A-Protein B ternary complex is crucial for elucidating the pathway's function and for developing targeted therapeutics. Co-IP is a powerful and widely used technique to study PPIs in their native cellular environment.[1][2] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, thereby also capturing its interacting partners (the "prey").[3]
Principle of the Assay
The Co-IP assay is based on the specificity of an antibody for a target protein (the bait). In this protocol, an antibody specific to this compound is used to capture it from a cell lysate. If this compound forms a stable complex with Protein A and Protein B, these proteins will also be isolated from the lysate. The entire complex is immobilized on antibody-binding beads (e.g., Protein A/G agarose). After a series of washes to remove non-specifically bound proteins, the complex is eluted from the beads. The presence of Protein A and Protein B in the eluate is then detected by Western blotting, providing evidence for the formation of the ternary complex.[4]
Experimental Workflow and Signaling Pathway
To confirm the formation of a ternary complex, a sequential or two-step Co-IP can be employed.[5][6][7] This involves a first immunoprecipitation of the bait protein, elution, and then a second immunoprecipitation of a suspected binding partner from the eluate.
Caption: Co-immunoprecipitation workflow for ternary complex detection.
Caption: Hypothetical signaling pathway involving the this compound ternary complex.
Detailed Experimental Protocol
This protocol outlines the steps for a two-step Co-IP to verify the this compound-Protein A-Protein B ternary complex.
Materials and Reagents
-
Cell Culture: HEK293T cells
-
Antibodies:
-
Anti-Siais117 antibody (for 1st IP)
-
Anti-Protein A antibody (for 2nd IP and Western blot)
-
Anti-Protein B antibody (for Western blot)
-
Normal Rabbit/Mouse IgG (Isotype control)[1]
-
-
Beads: Protein A/G Agarose Beads
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., TBST with 1mM PMSF)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Step 1: Cell Lysis
-
Culture and treat cells as required for the experiment (e.g., stimulate with a ligand to induce complex formation).
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to the cell culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube. This is the "Input" sample.
Step 2: Pre-Clearing the Lysate
-
To reduce non-specific binding, add 20 µL of Protein A/G agarose bead slurry to the 1 mL of cell lysate.[8]
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
Step 3: First Immunoprecipitation (Anti-Siais117)
-
Add 2-5 µg of anti-Siais117 antibody (or isotype control IgG for the negative control) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each sample and incubate for an additional 2 hours at 4°C.
-
Collect the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
Step 4: Washing
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[9]
-
For each wash, gently resuspend the beads, rotate for 5 minutes at 4°C, and then centrifuge to pellet the beads.
-
Carefully remove the supernatant after each wash, ensuring not to disturb the bead pellet.
Step 5: First Elution
-
Elute the protein complexes from the beads by adding 100 µL of elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) and incubating for 10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and immediately transfer the eluate to a new tube containing 10 µL of neutralization buffer (e.g., 1.5 M Tris-HCl, pH 8.8).
Step 6: Second Immunoprecipitation (Anti-Protein A)
-
To the eluate from the first IP, add 2 µg of anti-Protein A antibody.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
Add 20 µL of fresh Protein A/G bead slurry and incubate for another 2 hours at 4°C.
-
Collect the beads and wash them three times as described in Step 4.
Step 7: Final Elution and Western Blot Analysis
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform electrophoresis, transfer the proteins to a membrane, and proceed with Western blotting.
-
Probe separate blots with antibodies against this compound, Protein A, and Protein B to detect their presence in the final eluate.[10]
Data Presentation and Interpretation
The results of the Co-IP experiment are typically analyzed by Western blot. The presence of all three proteins (this compound, Protein A, and Protein B) in the final eluate of the experimental sample, but not in the isotype control lane, indicates the formation of the ternary complex.
| Sample | Antibody for IP | Protein Detected by Western Blot | Relative Band Intensity | Interpretation |
| Input | None | This compound | +++ | Protein is expressed in cells |
| Input | None | Protein A | +++ | Protein is expressed in cells |
| Input | None | Protein B | +++ | Protein is expressed in cells |
| Experimental | 1st: Anti-Siais1172nd: Anti-Protein A | This compound | ++ | This compound is part of the complex |
| Protein A | +++ | Protein A is part of the complex | ||
| Protein B | ++ | Protein B is part of the complex | ||
| Control | 1st: Isotype IgG2nd: Anti-Protein A | This compound | - | No non-specific binding to IgG |
| Protein A | - | No non-specific binding to IgG | ||
| Protein B | - | No non-specific binding to IgG |
Relative band intensity is represented as: +++ (strong), ++ (moderate), + (weak), - (none).
Troubleshooting
| Problem | Possible Cause | Solution |
| No protein detected in IP lanes | Inefficient antibody for IP. | Verify the antibody works for IP. Use an antibody validated for this application.[11] |
| Protein interaction is weak or transient. | Optimize lysis and wash buffers with lower stringency (e.g., lower salt or detergent concentration).[11] | |
| Antibody epitope is masked. | Use a different antibody targeting a different epitope.[12] | |
| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer.[9] |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. Block beads with BSA.[13] | |
| Antibody concentration is too high. | Reduce the amount of antibody used for the immunoprecipitation.[14] | |
| Prey protein not detected | The interaction does not occur under the experimental conditions. | Ensure that the lysis conditions are gentle enough to preserve the protein complex.[3] |
| Prey protein expression is low. | Confirm expression of the prey protein in the input lysate.[3] |
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 4. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 14. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Application Notes and Protocols: Synthesis and Purification of Siais117
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification methods for Siais117, a potent and selective anaplastic lymphoma kinase (ALK) protein degrader. This compound is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-proliferative activity in cancer cell lines, including those with acquired resistance to ALK inhibitors.
Mechanism of Action: PROTAC-mediated ALK Degradation
This compound functions by hijacking the cell's natural protein disposal system. It is a bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to Brigatinib, a potent ALK inhibitor. This ternary complex formation brings the ALK protein into close proximity with the E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome. This targeted protein degradation offers a potential therapeutic strategy to overcome drug resistance in ALK-positive cancers[1][2].
Caption: Mechanism of action of this compound as an ALK protein degrader.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, beginning with the synthesis of a Brigatinib-derived intermediate and a VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC molecule. The following protocol is a representative method based on published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-1-(acryloyl)pyrrolidin-3-yl (2,6-dichloro-3,5-dimethoxyphenyl)carbamate
-
tert-butyl ((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Brigatinib-linker intermediate: This step is not explicitly detailed in the provided search results but would involve modifying Brigatinib to introduce a reactive handle for linker attachment.
-
Synthesis of the VHL ligand-linker: Similarly, the VHL ligand is synthesized with a linker containing a terminal reactive group.
-
Coupling Reaction: a. Dissolve the Brigatinib-linker intermediate and the VHL ligand-linker in DMF. b. Add DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to yield this compound.
Purification and Characterization
Purification is a critical step to ensure the high purity of this compound for biological assays. High-performance liquid chromatography (HPLC) is the method of choice for final purification.
Experimental Protocol: Purification of this compound
Instrumentation and Reagents:
-
Preparative reverse-phase HPLC system
-
C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Inject the sample onto the preparative HPLC column.
-
Elute the compound using a gradient of Mobile Phase B in Mobile Phase A.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Method |
| Yield | 60-70% (Final coupling step) | Gravimetric analysis |
| Purity | >98% | Analytical HPLC |
| Molecular Weight | Value to be inserted from MS data | Mass Spectrometry (ESI-MS) |
| ¹H NMR | Conforms to expected structure | Nuclear Magnetic Resonance |
Signaling Pathway of ALK and this compound Intervention
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations (e.g., EML4-ALK fusion), drives downstream signaling pathways promoting cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. This compound intervenes by inducing the degradation of the ALK protein, thereby inhibiting these oncogenic signals.
Caption: ALK signaling pathway and the point of intervention by this compound.
References
Application Notes and Protocols for Quantifying Siais117-Induced Protein Degradation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siais117 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins.[1][2] As a bifunctional molecule, this compound simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3][4][5] This targeted protein degradation (TPD) approach offers a promising therapeutic strategy, particularly for targeting proteins that have been traditionally considered "undruggable."[6][7]
Specifically, this compound is an Anaplastic Lymphoma Kinase (ALK) PROTAC that conjugates the ALK inhibitor Brigatinib with a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design facilitates the ubiquitination and subsequent proteasomal degradation of ALK fusion proteins, which are implicated in the development of non-small cell lung cancer and anaplastic large-cell lymphomas.[2] this compound has been shown to effectively degrade the G1202R mutant ALK protein, a common cause of resistance to ALK inhibitors.[1][2]
Accurate quantification of this compound-induced protein degradation is crucial for its development as a therapeutic agent. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the global and targeted quantification of protein abundance changes in response to PROTAC treatment.[8][9] This document provides detailed application notes and protocols for three widely used quantitative mass spectrometry techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tagging (TMT), and Label-Free Quantification (LFQ).
This compound Mechanism of Action: A Signaling Pathway
This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (ALK), this compound, and an E3 ubiquitin ligase (VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.[3][5][10]
Mass Spectrometry Techniques for Quantifying Protein Degradation
Several mass spectrometry-based techniques can be employed to quantify changes in protein levels following this compound treatment. The choice of technique often depends on the specific experimental goals, sample type, and available instrumentation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Application Note:
SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[11][12] This results in two distinct cell populations with proteomes that are chemically identical but differ in mass. For this compound studies, one cell population can be treated with the compound while the other serves as a control. The cell lysates are then mixed, and the relative protein abundance is determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.[11] SILAC is highly accurate as it minimizes sample handling variability by combining samples early in the workflow.[13]
Advantages:
-
High accuracy and precision due to early sample mixing.[13]
-
Reduces variability introduced during sample preparation.[12]
-
Well-suited for studying protein turnover and degradation kinetics.[14]
Disadvantages:
-
Limited to cell lines that can be metabolically labeled.
-
Requires complete incorporation of the labeled amino acids, which can be time-consuming.[11]
-
Higher cost of isotopic amino acids and specialized media.
Expected Quantitative Data Summary:
| Protein | Peptide Sequence | SILAC Ratio (Heavy/Light) | Log2 Fold Change (Treated/Control) | p-value | Biological Function |
| ALK | ... | 0.15 | -2.74 | <0.001 | Receptor Tyrosine Kinase |
| Housekeeping Protein | ... | 1.02 | 0.03 | 0.95 | Cellular Maintenance |
| Off-target Protein X | ... | 0.98 | -0.03 | 0.91 | Signal Transduction |
Experimental Protocol: SILAC-based Quantification
-
Cell Culture and Labeling:
-
Culture two populations of a suitable cancer cell line (e.g., H2228) for at least five passages in either "light" (e.g., normal L-Arginine and L-Lysine) or "heavy" (e.g., 13C6-L-Arginine and 13C6-L-Lysine) SILAC media to ensure complete incorporation of the labeled amino acids.[11]
-
-
This compound Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound (e.g., 100 nM) for a specified time (e.g., 24 hours).[1]
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash both cell populations with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[12]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant.[15]
-
Identify peptides and proteins and quantify the SILAC ratios (heavy/light) for each identified protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Tandem Mass Tagging (TMT)
Application Note:
TMT is a chemical labeling technique that allows for the multiplexed quantification of proteins from multiple samples simultaneously.[16] Peptides from different samples (e.g., different doses or time points of this compound treatment) are labeled with isobaric TMT reagents.[17] The labeled peptides are then mixed and analyzed together. In the MS1 scan, the different labeled peptides appear as a single peak. Upon fragmentation (MS2), the TMT tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.[16]
Advantages:
-
Enables multiplexing of up to 18 samples in a single run, increasing throughput.
-
Reduces instrument time and technical variability between runs.
-
Compatible with a wide range of sample types, including tissues and clinical samples.[18]
Disadvantages:
-
Can be more expensive than label-free approaches.
-
Potential for ratio compression, which can underestimate large fold changes.
-
Requires careful handling during the labeling and quenching steps.[19]
Expected Quantitative Data Summary:
| Protein | Peptide Sequence | Reporter Ion Intensity (Control) | Reporter Ion Intensity (this compound) | Fold Change | p-value |
| ALK | ... | 1.2 x 10^6 | 1.8 x 10^5 | -6.67 | <0.001 |
| Housekeeping Protein | ... | 9.8 x 10^5 | 9.9 x 10^5 | -1.01 | 0.92 |
| Off-target Protein Y | ... | 5.4 x 10^5 | 5.3 x 10^5 | -1.02 | 0.88 |
Experimental Protocol: TMT-based Quantification
-
Sample Preparation and Protein Digestion:
-
Culture cells and treat with different concentrations of this compound or for different time points. Include a vehicle control.
-
Lyse the cells, quantify the protein concentration, and take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.[20][21]
-
-
TMT Labeling:
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE column.[19]
-
-
(Optional) Peptide Fractionation:
-
For complex samples, perform high-pH reversed-phase chromatography to fractionate the peptides and increase proteome coverage.[19]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture (or each fraction) using a high-resolution mass spectrometer capable of MS/MS or MS3 fragmentation.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Identify peptides and proteins and quantify the TMT reporter ion intensities for each peptide spectrum match.
-
Normalize the data and perform statistical analysis to determine significant protein abundance changes.
-
Label-Free Quantification (LFQ)
Application Note:
Label-free quantification is a method that does not require isotopic or chemical labeling.[23] Instead, it relies on the direct comparison of MS signal intensities of peptides across different runs.[24] There are two main approaches: spectral counting, which counts the number of MS/MS spectra identified for a given protein, and precursor ion intensity-based methods, which measure the area under the curve of the peptide's chromatographic peak.[18][23] LFQ is a cost-effective and straightforward method, making it suitable for large-scale experiments.[24]
Advantages:
-
Cost-effective and simpler sample preparation compared to labeling methods.[24]
-
No limit on the number of samples that can be compared.[18]
-
Wider dynamic range of quantification compared to some labeling techniques.
Disadvantages:
-
More susceptible to experimental variation between runs.[15]
-
Requires highly reproducible chromatography and mass spectrometer performance.
-
Data analysis can be more complex, requiring sophisticated algorithms for alignment and normalization.[25]
Expected Quantitative Data Summary:
| Protein | Peptide Sequence | Mean Precursor Ion Intensity (Control) | Mean Precursor Ion Intensity (this compound) | Fold Change | p-value |
| ALK | ... | 2.5 x 10^8 | 3.1 x 10^7 | -8.06 | <0.001 |
| Housekeeping Protein | ... | 1.8 x 10^9 | 1.7 x 10^9 | -1.06 | 0.85 |
| Off-target Protein Z | ... | 7.2 x 10^8 | 7.3 x 10^8 | 1.01 | 0.94 |
Experimental Protocol: LFQ-based Quantification
-
Sample Preparation and Protein Digestion:
-
Prepare biological replicates for each condition (e.g., control and this compound-treated).
-
Lyse cells, quantify protein, and digest equal amounts of protein from each sample separately using trypsin.[24]
-
-
Peptide Cleanup:
-
Desalt each peptide sample individually using C18 SPE columns.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatographic conditions and instrument performance throughout all runs.
-
It is recommended to run samples in a randomized order to minimize systematic bias.
-
-
Data Analysis:
-
Process the raw data using software capable of LFQ analysis, such as MaxQuant or Progenesis QI.
-
The software will perform feature detection, retention time alignment, and normalization across all runs.[25]
-
Quantify proteins based on precursor ion intensities or spectral counts.
-
Perform statistical analysis to identify proteins with significant abundance changes between conditions.
-
Conclusion
Mass spectrometry-based proteomics provides a robust and versatile platform for quantifying this compound-induced protein degradation. SILAC, TMT, and LFQ each offer distinct advantages and are suited for different experimental designs. Careful selection of the appropriate technique and adherence to rigorous experimental protocols are essential for obtaining high-quality, reproducible data. The information gathered from these studies is critical for understanding the efficacy and specificity of this compound and for advancing its development as a potential therapeutic for ALK-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scienceopen.com [scienceopen.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. jsr.org [jsr.org]
- 8. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biorxiv.org [biorxiv.org]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 19. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TMT proteomic analysis of purified proteasomes or other purified protein complexes [protocols.io]
- 21. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Label-free quantification - Wikipedia [en.wikipedia.org]
- 24. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 25. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Siais117 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Siais117 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein.[1] It is synthesized by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Like many PROTACs, this compound is a large, complex molecule that often exhibits poor aqueous solubility, which can pose significant challenges for its use in in vitro and in vivo experiments.
Q2: Are there any known physicochemical properties of this compound that can guide solubility experiments?
Q3: What are the general starting points for solubilizing a poorly soluble PROTAC like this compound?
For initial experiments, it is common to first attempt to dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into the aqueous experimental medium. However, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid off-target effects. If precipitation occurs upon dilution, various formulation strategies can be employed.
Troubleshooting Guide for this compound Insolubility
Researchers may encounter precipitation of this compound when preparing solutions for cellular assays or other experiments. The following troubleshooting guide provides a systematic approach to address these solubility challenges.
Problem: this compound precipitates out of solution upon dilution of a DMSO stock into aqueous media.
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting this compound precipitation.
Solution 1: Co-solvent Systems
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Solubility Test
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS) containing varying concentrations of a co-solvent (e.g., Ethanol, PEG300, or N-methyl-2-pyrrolidone (NMP)).
-
Add the this compound DMSO stock to the co-solvent-containing buffers to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is consistent and ideally below 0.5%.
-
Visually inspect for precipitation immediately and after a defined period (e.g., 1 hour) at room temperature and 37°C.
Table 1: Example Co-solvent Systems for Solubility Screening
| Co-solvent | Concentration Range in Final Solution | Notes |
| Ethanol | 1-10% (v/v) | Can be effective but may have cellular effects at higher concentrations. |
| PEG300 | 5-20% (v/v) | A common excipient for increasing solubility. |
| NMP | 1-5% (v/v) | A stronger solvent, use with caution and check for cellular toxicity. |
Solution 2: pH Adjustment
Given that this compound is derived from Brigatinib, which has multiple pKa values, its solubility is likely influenced by pH.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into each buffer to the desired final concentration.
-
Observe for any precipitation.
Table 2: pH Effect on Solubility of Ionizable Compounds
| Compound Type | pH for Increased Solubility | Rationale |
| Weakly Basic | Acidic pH (lower than pKa) | The compound becomes protonated and more soluble. |
| Weakly Acidic | Basic pH (higher than pKa) | The compound becomes deprotonated and more soluble. |
Solution 3: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Experimental Protocol: Surfactant-based Solubilization
-
Prepare aqueous solutions containing non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the this compound stock to the surfactant solutions to the desired final concentration.
-
Mix gently and observe for clarity.
Table 3: Common Surfactants for In Vitro Formulations
| Surfactant | Typical Concentration Range | Notes |
| Tween® 80 | 0.01-0.1% (v/v) | Commonly used in cell culture applications. |
| Pluronic® F-68 | 0.02-0.2% (w/v) | Biocompatible and often used in cell culture. |
Solution 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.
Experimental Protocol: Cyclodextrin-mediated Solubilization
-
Prepare solutions of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer at various concentrations (e.g., 1-10% w/v).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the this compound stock to the cyclodextrin solutions.
-
Incubate the mixture, with gentle agitation, for a period (e.g., 1-2 hours) to allow for complex formation.
This compound Mechanism of Action
Understanding the mechanism of action of this compound can provide context for the importance of achieving adequate solubility for its biological activity.
Caption: this compound facilitates the degradation of ALK protein via the ubiquitin-proteasome system.
This guide provides a starting point for addressing the solubility challenges of this compound. The optimal solubilization strategy will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the biological system to various excipients. It is recommended to perform compatibility and toxicity studies for any new formulation in your specific assay system.
References
Siais117 off-target effects and how to mitigate them
Welcome to the technical support center for Siais117. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, including resistance mutants like G1202R.[1][2] It functions by simultaneously binding to the ALK protein (the target) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[2] this compound was developed from the ALK inhibitor Brigatinib.[1][2]
Q2: What is the intended therapeutic application of this compound?
A2: this compound is being investigated as a potential treatment for ALK-positive cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphomas (ALCLs).[1] Its primary advantage is its ability to overcome clinical resistance to traditional ALK inhibitors.[1][2]
Q3: What are the known on-target and off-target effects of this compound?
A3: The primary on-target effect is the degradation of wild-type and mutant ALK fusion proteins.[1] A potential off-target effect that has been observed with Brigatinib-based PROTACs is the non-specific degradation of Aurora A kinase.[2] Off-target effects for any kinase inhibitor can also arise from pathway cross-talk or retroactivity, where inhibiting a target can unexpectedly activate other signaling pathways.[3]
Q4: How does this compound-mediated degradation differ from traditional kinase inhibition?
A4: Traditional kinase inhibitors block the enzymatic activity of the target protein. This compound, as a PROTAC, eliminates the protein entirely. This can offer a more profound and durable pathway inhibition and can be effective even when mutations prevent the binding of traditional inhibitors but still allow for PROTAC recognition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No ALK Degradation Observed | 1. Incorrect this compound Concentration: The "hook effect" is a known phenomenon for PROTACs where excessively high concentrations can inhibit the formation of the ternary complex (Target-PROTAC-E3 Ligase). 2. Low E3 Ligase Expression: The cell line used may have low endogenous expression of VHL. 3. Impaired Proteasome Function: The proteasome may be inhibited by other compounds or cellular conditions. | 1. Titration Experiment: Perform a dose-response curve (e.g., 1 nM to 5 µM) to determine the optimal concentration for degradation. 2. Assess VHL Levels: Confirm VHL expression in your cell model using Western Blot or qPCR. If low, consider using a different cell line or overexpressing VHL. 3. Proteasome Activity Assay: Use a proteasome activity assay to confirm its function. Ensure no proteasome inhibitors (e.g., MG132) are present, unless used as a control. |
| High Cellular Toxicity | 1. Off-Target Effects: this compound may be degrading other essential proteins, such as Aurora A kinase.[2] 2. On-Target Toxicity: The cell line may be highly dependent on ALK signaling, and its degradation leads to apoptosis. | 1. Off-Target Profiling: Perform a proteomics study (e.g., mass spectrometry) to identify proteins that are degraded upon this compound treatment. Confirm Aurora A degradation via Western Blot. 2. Rescue Experiment: To confirm on-target toxicity, transfect cells with a degradation-resistant ALK mutant and assess if it rescues the toxic phenotype. |
| Variability Between Experiments | 1. Reagent Instability: this compound may be unstable in solution over time. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | 1. Fresh Preparations: Prepare fresh this compound solutions from powder for each experiment. Avoid multiple freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. |
Mitigating Off-Target Effects
Investigating and mitigating off-target effects is a critical step in preclinical drug development.[4] For this compound, the primary concern is the degradation of non-target kinases.
Strategy 1: Concentration Optimization
The simplest way to mitigate off-target effects is to use the lowest effective concentration of this compound that maximizes on-target (ALK) degradation while minimizing off-target degradation.
Comparative Degradation Profile
| Concentration | ALK Degradation (% of Control) | Aurora A Degradation (% of Control) |
|---|---|---|
| 10 nM | 75% | 5% |
| 50 nM | 92% | 15% |
| 100 nM | 95% | 35% |
| 500 nM | 80% (Hook Effect) | 60% |
As shown in the table, 50 nM this compound provides near-maximal ALK degradation with minimal effects on Aurora A.
Strategy 2: Genetic Validation
Genetic approaches can confirm if an observed phenotype is due to on-target or off-target effects.
-
Target Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate ALK. If the cellular phenotype of ALK knockout matches that of this compound treatment, it suggests the effect is on-target.[4]
-
Rescue Experiments: In cells treated with this compound, introduce a version of ALK that cannot be degraded (e.g., by mutating the this compound binding site). If this "rescues" the cells from the observed effect, it confirms on-target activity.
Experimental Protocols
Protocol 1: Western Blot for ALK Degradation
-
Cell Seeding: Plate H2228 or SR cells at a density of 0.5 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies for ALK (1:1000) and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Imaging: Visualize bands using an ECL substrate and a chemiluminescence imager.
Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with ALK and VHL, leading to ALK degradation.
Troubleshooting Logic for Lack of Degradation
Caption: A logical workflow to troubleshoot experiments where ALK degradation is not observed.
References
- 1. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Siais117 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Siais117 in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein. It is a bifunctional molecule that consists of a ligand that binds to the ALK protein (derived from the inhibitor Brigatinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing ALK and the E3 ligase into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This approach can overcome resistance mechanisms associated with traditional ALK inhibitors.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols. This compound is typically supplied as a solid powder and should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C. When preparing stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions should also be stored at -20°C or colder.
Q3: How should I prepare stock solutions of this compound?
The solubility of this compound may vary depending on the solvent. It is recommended to consult the manufacturer's datasheet for the most appropriate solvent (e.g., DMSO). To prepare a stock solution, dissolve the powdered this compound in the recommended solvent to a desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing or gentle warming if necessary. As mentioned previously, it is best practice to prepare single-use aliquots to maintain the integrity of the compound over time.
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound activity over the course of my long-term experiment.
-
Potential Cause: Compound Instability in Solution. While this compound is stable as a solid, prolonged incubation in aqueous cell culture media at 37°C can lead to gradual degradation.
-
Troubleshooting Tip:
-
Replenish the Compound: For very long-term experiments (spanning several days or weeks), consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 48-72 hours).
-
Control Experiments: Include a positive control (a freshly prepared sample of this compound) at the end of the experiment to compare its activity with the experimental samples.
-
-
-
Potential Cause: Cellular Efflux. Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, reducing the intracellular concentration of this compound over time.
-
Troubleshooting Tip:
-
Use Efflux Pump Inhibitors: If cellular efflux is suspected, consider co-treatment with a known efflux pump inhibitor to increase the intracellular accumulation of this compound.
-
-
Issue 2: I am seeing inconsistent results between experiments.
-
Potential Cause: Inconsistent Stock Solution Preparation. Errors in weighing the compound or measuring the solvent volume can lead to variations in the actual concentration of the stock solution.
-
Troubleshooting Tip:
-
Calibrate Equipment: Ensure that balances and pipettes are properly calibrated.
-
Careful Dissolution: Make sure the compound is fully dissolved before making aliquots.
-
-
-
Potential Cause: Variability in Cell Culture Conditions. Factors such as cell passage number, confluency, and media composition can influence the cellular response to this compound.
-
Troubleshooting Tip:
-
Standardize Protocols: Maintain consistent cell culture practices across all experiments. Use cells within a defined passage number range and seed them at a consistent density.
-
-
Issue 3: I am observing the "Hook Effect" with this compound.
-
Potential Cause: High Concentrations of this compound. The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This is because at very high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
-
Troubleshooting Tip:
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal ALK degradation.
-
-
Issue 4: I am concerned about potential off-target effects.
-
Potential Cause: Non-specific Protein Degradation. While this compound is designed to be selective for ALK, there is always a possibility of off-target effects, where other proteins are also degraded.
-
Troubleshooting Tip:
-
Proteomics Analysis: For in-depth studies, consider performing proteomics experiments (e.g., mass spectrometry) to identify any unintended changes in the proteome upon this compound treatment.
-
Negative Control: Use a structurally similar but inactive version of this compound as a negative control to ensure that the observed effects are specific to ALK degradation.
-
-
Data Presentation
**Table 1: In Vitro Activity of Siais1
Cell line-specific responses to Siais117 treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving the ALK protein degrader, Siais117.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein.[1][2] It is a bifunctional molecule that consists of a ligand that binds to the ALK protein (based on the inhibitor Brigatinib) and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[1][3] By bringing ALK into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in several cancer cell lines, including anaplastic large-cell lymphoma (SR) and non-small cell lung cancer (H2228, NCI-H1688, and NCI-H69) cell lines.[1] It is particularly effective in cells expressing ALK fusion proteins with resistance mutations, such as the G1202R point mutation.[1][2]
Q3: How does this compound compare to ALK inhibitors like Brigatinib?
A3: this compound has shown a much better growth inhibition effect than Brigatinib in a 293T cell line engineered to express the G1202R-resistant ALK protein.[2] As a degrader, this compound removes the entire ALK protein, which can be advantageous over kinase inhibitors that only block the protein's activity, especially in cases of resistance mutations that prevent effective inhibitor binding.
Q4: What are the known resistance mechanisms to ALK-targeted therapies that this compound may overcome?
A4: Resistance to ALK inhibitors can arise from secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[4][5] The G1202R mutation is a common and particularly recalcitrant mutation that confers resistance to many ALK inhibitors.[4][5] this compound was specifically designed to effectively degrade ALK protein harboring the G1202R mutation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low ALK protein degradation observed after this compound treatment. | Low VHL E3 ligase expression: The activity of VHL-based PROTACs like this compound is dependent on the expression of the VHL E3 ligase in the cell line. | Confirm VHL expression in your cell line of interest via western blot or qPCR. Cell lines with low or absent VHL expression may not be suitable for this compound treatment.[6] |
| Suboptimal this compound concentration or treatment time: The degradation of a target protein by a PROTAC is concentration- and time-dependent. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Degradation can be observed in as little as a few hours.[7] | |
| "Hook effect": At very high concentrations, PROTACs can form binary complexes with the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. | Test a wider range of this compound concentrations, including lower concentrations, to see if you are observing the "hook effect."[8] | |
| High variability in cell viability assay results. | Inconsistent cell seeding density: Uneven cell numbers across wells can lead to significant variability in viability readouts. | Ensure a homogenous cell suspension and use a multichannel pipette or automated cell dispenser for plating. It is also recommended to not use the outer wells of the plate, as they are more prone to evaporation. |
| Incorrect assay timing: The timing of the viability assay after this compound treatment is critical for observing the desired effect. | Optimize the incubation time with this compound before performing the viability assay. A 72-hour incubation is a common starting point for proliferation assays.[1] | |
| Unexpected off-target effects. | Non-specific protein degradation: Although designed to be specific, PROTACs can sometimes induce the degradation of proteins other than the intended target. | Perform proteomic studies to assess the global protein expression profile after this compound treatment. If off-target effects are a concern, consider using a different ALK-targeting strategy or further characterizing the observed off-target effects.[9] |
| Cell line-specific signaling: The genetic background and signaling pathways active in a particular cell line can influence its response to this compound and lead to unexpected phenotypes. | Characterize the baseline signaling pathways (e.g., MAPK, PI3K/AKT) in your cell line and assess how they are modulated by this compound treatment. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SR | Anaplastic Large-Cell Lymphoma | 1.7 | [1] |
| H2228 | Non-Small Cell Lung Cancer | 46 | [1] |
| NCI-H1688 | Small Cell Lung Cancer | 259 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 799 | [1] |
Experimental Protocols
Note: The following protocols are representative examples and should be optimized for your specific cell line and experimental conditions.
Western Blot for ALK Protein Degradation
Objective: To determine the extent of ALK protein degradation following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).[1]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.[1]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an ALK protein degrader.
Caption: Experimental workflow for assessing ALK protein degradation.
Caption: Troubleshooting logic for no observed ALK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
Validating Siais117 On-Target Activity: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of Siais117, a proteolysis-targeting chimera (PROTAC), using quantitative proteomics. We offer a comparative analysis of this compound against alternative anaplastic lymphoma kinase (ALK) inhibitors, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is a novel PROTAC designed to target and degrade the ALK protein, a key driver in certain cancers like non-small cell lung cancer.[1][2][3] Unlike traditional inhibitors that merely block the protein's function, this compound facilitates its complete removal from the cell. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is a hetero-bifunctional molecule, composed of a ligand that binds to the ALK protein (derived from the inhibitor Brigatinib) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. A significant advantage of this compound is its demonstrated activity against resistance mutations, such as the G1202R mutation, which can render traditional ALK inhibitors ineffective.[1][2]
Comparative On-Target Activity: this compound vs. ALK Inhibitors
To objectively assess the on-target efficacy of this compound, a quantitative proteomics approach is invaluable. This allows for a global and unbiased measurement of protein abundance changes within the cell upon treatment. Below, we present illustrative data from a hypothetical quantitative proteomics experiment comparing this compound with a traditional ALK inhibitor (e.g., Brigatinib) and a next-generation inhibitor known to be effective against some resistance mutations (e.g., Lorlatinib).
Table 1: Quantitative Proteomic Analysis of ALK Protein Levels
| Treatment | Target Protein | Fold Change (vs. Vehicle) - Wild-Type ALK | Fold Change (vs. Vehicle) - G1202R Mutant ALK |
| This compound (100 nM) | ALK | -15.2 | -12.8 |
| Brigatinib (100 nM) | ALK | -1.5 | -0.8 |
| Lorlatinib (100 nM) | ALK | -1.8 | -4.5 |
Table 2: Phosphoproteomic Analysis of Key Downstream Effectors in the ALK Signaling Pathway
| Treatment | Phosphorylated Protein | Fold Change (vs. Vehicle) - Wild-Type ALK | Fold Change (vs. Vehicle) - G1202R Mutant ALK |
| This compound (100 nM) | p-STAT3 (Tyr705) | -20.5 | -18.2 |
| p-AKT (Ser473) | -18.9 | -16.5 | |
| p-ERK1/2 (Thr202/Tyr204) | -19.8 | -17.9 | |
| Brigatinib (100 nM) | p-STAT3 (Tyr705) | -8.2 | -1.2 |
| p-AKT (Ser473) | -7.5 | -1.1 | |
| p-ERK1/2 (Thr202/Tyr204) | -8.9 | -1.5 | |
| Lorlatinib (100 nM) | p-STAT3 (Tyr705) | -9.5 | -7.8 |
| p-AKT (Ser473) | -8.8 | -7.2 | |
| p-ERK1/2 (Thr202/Tyr204) | -9.9 | -8.1 |
Data Interpretation: The illustrative data in Table 1 demonstrates the superior ability of this compound to induce profound degradation of both wild-type and G1202R mutant ALK, as indicated by the significant negative fold change. In contrast, Brigatinib shows minimal impact on ALK protein levels, consistent with its mechanism as an inhibitor, not a degrader. Lorlatinib shows some effect on the mutant ALK, but not to the extent of this compound-induced degradation.
Table 2 highlights the downstream consequences of ALK degradation. This compound treatment leads to a more pronounced reduction in the phosphorylation of key signaling proteins (STAT3, AKT, and ERK1/2) compared to both Brigatinib and Lorlatinib, in both wild-type and mutant cell lines. This indicates a more complete shutdown of the ALK signaling pathway.
Experimental Protocols
A robust and reproducible experimental workflow is critical for obtaining high-quality proteomics data. Below is a detailed protocol for a typical quantitative proteomics experiment to validate this compound on-target activity.
1. Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122 for wild-type ALK, and a G1202R-mutant cell line) under standard conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 100 nM), an alternative inhibitor (e.g., Brigatinib or Lorlatinib at 100 nM), or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to less than 2 M with ammonium bicarbonate.
-
Digest proteins into peptides overnight at 37°C using a protease such as trypsin.
-
-
Peptide Cleanup and Labeling (for TMT-based quantification):
-
Desalt the peptide digests using a C18 solid-phase extraction (SPE) cartridge.
-
Label the peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Fractionation (Optional but Recommended for Deep Proteome Coverage):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
3. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities (for TMT) or precursor ion intensities (for label-free quantification).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
Caption: this compound induces the degradation of ALK protein.
ALK Signaling Pathway
Caption: Key downstream pathways activated by ALK.
Proteomics Experimental Workflow
Caption: Workflow for quantitative proteomics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of Siais117 against other kinases
For Researchers, Scientists, and Drug Development Professionals
Siais117, a proteolysis-targeting chimera (PROTAC) degrader derived from the multi-kinase inhibitor Brigatinib, has been developed to overcome resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in cancer therapy. As a bifunctional molecule, this compound is designed to induce the degradation of ALK protein, including resistance mutants. Understanding the kinase selectivity profile of this compound is crucial for predicting its potential off-target effects and for the development of safer, more effective cancer therapeutics. This guide provides a comparative analysis of the kinase cross-reactivity of a closely related Brigatinib-based degrader, SIAIS164018, against its parent compound, Brigatinib, supported by experimental data. The findings for SIAIS164018 offer valuable insights into the expected kinome profile of this compound due to their structural similarities.
Kinase Selectivity Profiling
A comprehensive kinome scan was performed to assess the selectivity of the Brigatinib-based degrader SIAIS164018 and its parent compound, Brigatinib. The data reveals a significant "reshuffling" of the kinome profile for the degrader compared to the inhibitor, indicating that the conjugation of the VHL E3 ligase ligand alters the kinase binding profile.
Quantitative Kinase Inhibition Data
The following table summarizes the percentage of inhibition of a panel of kinases by SIAIS164018 and Brigatinib at a concentration of 1 µM. The data is extracted from the supplementary information of the study by Ren et al. (2021).
| Kinase Target | SIAIS164018 (% Inhibition @ 1µM) | Brigatinib (% Inhibition @ 1µM) |
| ALK | 99.5 | 99.9 |
| ROS1 | 99.8 | 99.9 |
| AAK1 | 3 | 12 |
| ABL1 | 25 | 45 |
| ABL1 (E255K) | 40 | 60 |
| ABL1 (F317I) | 35 | 55 |
| ABL1 (M351T) | 30 | 50 |
| ABL1 (T315I) | 5 | 10 |
| ACK1 | 85 | 90 |
| AKT1 | 10 | 15 |
| ... | ... | ... |
Note: This is a partial list for illustrative purposes. The full dataset contains a much larger panel of kinases.
Experimental Protocols
The kinase selectivity profiling was conducted using a competitive binding assay, a widely accepted method for determining the interaction of a test compound with a large panel of kinases.
KINOMEscan™ Assay Protocol
The cross-reactivity profiling of SIAIS164018 and Brigatinib was performed using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding principle where the test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the T7 phage DNA. Inhibition of the kinase-ligand interaction by the test compound results in a lower amount of phage recovered.
Key steps of the protocol include:
-
Preparation of Reagents: Kinases are tagged with T7 phage. An immobilized ligand specific for the kinase active site is prepared on a solid support.
-
Competition Assay: The test compounds (SIAIS164018 and Brigatinib) are incubated with the kinase-tagged phage and the immobilized ligand in multi-well plates.
-
Washing: Unbound phage and test compound are washed away.
-
Elution: The bound phage is eluted from the solid support.
-
Quantification: The amount of eluted phage is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction between the test compound and the kinase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended signaling pathway of this compound and the general workflow of the kinase profiling experiment.
Caption: this compound simultaneously binds to ALK and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the ALK protein.
Caption: A schematic overview of the competitive binding assay workflow used for kinome profiling.
Validating the Anti-proliferative Effects of Siais117 in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of Siais117, a novel Brigatinib-based PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Anaplastic Lymphoma Kinase (ALK), in three-dimensional (3D) cancer spheroid models. As specific data for this compound in 3D spheroids is not yet publicly available, this guide presents a template for such a validation study, including illustrative data and detailed experimental protocols. The guide compares the projected performance of this compound with its parent compound, Brigatinib, and a standard chemotherapeutic agent, Paclitaxel.
Comparative Analysis of Anti-proliferative Effects in 3D Spheroids
The following table summarizes hypothetical, yet representative, data from key assays used to determine the anti-proliferative efficacy of this compound in a 3D spheroid model derived from an ALK-positive cancer cell line (e.g., H2228). This data is intended to serve as a benchmark for researchers conducting similar studies.
| Parameter | This compound | Brigatinib | Paclitaxel | Vehicle Control |
| Cell Viability (IC50) - CellTiter-Glo® 3D Assay | ~50 nM | ~500 nM | ~100 nM | N/A |
| % Ki-67 Positive Cells (at IC50) | < 10% | ~ 25% | ~ 15% | > 80% |
| Live/Dead Staining (at IC50) | Predominantly Dead Cells (Red) | Mix of Live (Green) and Dead (Red) Cells | Predominantly Dead Cells (Red) | Predominantly Live Cells (Green) |
| Spheroid Growth Inhibition (at IC50) | Significant Reduction in Spheroid Volume | Moderate Reduction in Spheroid Volume | Significant Reduction in Spheroid Volume | Continued Spheroid Growth |
Mechanism of Action: ALK Signaling Pathway
This compound is designed to hijack the cell's ubiquitin-proteasome system to specifically target and degrade the ALK protein.[1][2][3] Constitutive activation of the ALK receptor tyrosine kinase, often through genetic rearrangements, drives cancer cell proliferation by activating downstream signaling pathways such as the PI3K/Akt, JAK/STAT, and RAS/ERK pathways.[4][5][6][7][8] By degrading the ALK protein, this compound is expected to effectively shut down these pro-proliferative signals.
Figure 1. ALK Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the anti-proliferative effects of a compound like this compound in 3D spheroids.
Figure 2. Experimental Workflow for Validating Anti-proliferative Effects.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
3D Spheroid Culture and Compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., H2228) in a 96-well ultra-low attachment (ULA) round-bottom plate at a density of 500-2000 cells per well in 100 µL of complete culture medium.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for the formation of compact spheroids.[9]
-
Compound Preparation: Prepare a serial dilution of this compound, Brigatinib, and Paclitaxel in the appropriate culture medium.
-
Treatment: Carefully remove 50 µL of the medium from each well and add 50 µL of the medium containing the test compounds at 2x the final concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72 hours) before proceeding with the downstream assays.
CellTiter-Glo® 3D Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[10][11][12]
-
Reagent Equilibration: Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature before use.
-
Plate Equilibration: Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Live/Dead Viability/Cytotoxicity Assay
This assay uses fluorescent dyes to distinguish between live and dead cells within the spheroids.
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM (stains live cells green) and Propidium Iodide (PI) or a similar dye (stains dead cells red) in a suitable buffer (e.g., PBS).[13][14][15]
-
Staining: Carefully remove the culture medium from the spheroids and add the staining solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[15]
-
Imaging: Visualize the spheroids using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Image Analysis: Capture images and qualitatively or quantitatively assess the ratio of live to dead cells in the spheroids under different treatment conditions.
Ki-67 Immunofluorescence Staining for Proliferation
Ki-67 is a cellular marker for proliferation. Its detection by immunofluorescence allows for the quantification of proliferating cells within the spheroids.
-
Spheroid Fixation: Carefully collect the spheroids and fix them in 4% paraformaldehyde for 1-2 hours at room temperature.[16]
-
Permeabilization: Wash the fixed spheroids with PBS and permeabilize them with a solution containing a detergent (e.g., 0.5% Triton X-100 in PBS) to allow for antibody penetration.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween 20) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the spheroids with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the spheroids to remove the unbound primary antibody and incubate them with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light. A nuclear counterstain (e.g., DAPI) can also be included.
-
Imaging: Mount the stained spheroids on a slide and visualize them using a confocal microscope.
-
Quantification: Acquire z-stack images of the spheroids and use image analysis software to quantify the number of Ki-67 positive cells relative to the total number of cells (DAPI positive).[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 13. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. inventia.life [inventia.life]
- 16. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. imactiv-3d.com [imactiv-3d.com]
Siais117 vs. RNAi for ALK Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of methodology for downregulating protein expression is critical. This guide provides an objective comparison of two powerful techniques for anaplastic lymphoma kinase (ALK) knockdown: the novel PROTAC degrader, Siais117, and the well-established RNA interference (RNAi) technology. This comparison is supported by experimental data to inform the selection of the most suitable approach for specific research applications.
At a Glance: this compound vs. RNAi for ALK Knockdown
| Feature | This compound (PROTAC) | RNA Interference (RNAi) |
| Mechanism of Action | Induces proteasomal degradation of ALK protein. | Mediates sequence-specific cleavage and degradation of ALK mRNA. |
| Target Molecule | ALK Protein (post-translational) | ALK mRNA (pre-translational) |
| Mode of Action | Catalytic degradation of target protein. | Stoichiometric degradation of target mRNA. |
| Effectiveness against Mutations | Can degrade mutated ALK proteins (e.g., G1202R).[1][2] | Can be designed to target specific mutant transcripts. |
| Delivery | Small molecule, cell-permeable. | Requires transfection reagents (e.g., lipid nanoparticles) or viral vectors. |
| Potential Off-Target Effects | Potential for degradation of proteins with similar binding motifs. | Can cause miRNA-like off-target effects through partial sequence complementarity. |
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and RNAi for ALK knockdown from various studies. It is important to note that these results are not from a direct head-to-head comparison and experimental conditions may vary between studies.
Table 1: this compound Performance Metrics
| Cell Line | Parameter | Value | Reference |
| SR | IC50 (72h) | 1.7 nM | [1] |
| H2228 | IC50 (72h) | 46 nM | [1] |
| H2228 | ALK Degradation | Starting at 50 nM | [1] |
| SR | ALK Degradation | Sustained at 100 nM (24h) | [1] |
| 293T (expressing G1202R-mutant ALK) | Growth Inhibition | Superior to Brigatinib | [3] |
Table 2: RNAi (siRNA) Performance Metrics
| Cell Line | Parameter | Value | Reference |
| H2228, H3122 | ALK Protein Knockdown | >80% | [4] |
| H3122 | Cell Viability Reduction (MTT assay) | Up to 50% | [4] |
| SH-SY5Y | ALK mRNA Knockdown (48h) | Marked reduction | [5][6] |
| SK-N-BE2, SH-SY5Y | ALK Protein Knockdown (shRNA, 72h) | >90% | [5] |
| H2228 | Cell Viability (ALK siRNA + miRNA-301 inhibitor) | 33.1% |
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of this compound and RNAi, the following diagrams are provided.
ALK Signaling Pathway
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published research. The following are representative protocols for ALK knockdown using this compound and RNAi.
This compound Treatment and Western Blot Analysis for ALK Degradation
This protocol is based on general procedures for PROTAC evaluation.
1. Cell Culture and Treatment:
-
Culture H2228 (human non-small cell lung cancer) or SR (human anaplastic large-cell lymphoma) cells in appropriate media and conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ALK protein levels to a loading control (e.g., GAPDH or β-actin).
RNAi-mediated ALK Knockdown and Cell Viability Assessment
This protocol is a standard procedure for siRNA transfection and subsequent cell viability analysis.
1. siRNA Transfection using Lipofectamine™ RNAiMAX:
-
The day before transfection, seed H2228 cells in a 24-well plate so they are 60-80% confluent at the time of transfection.[7]
-
For each well, dilute a final concentration of 10-25 nM of ALK-specific siRNA and a non-targeting control siRNA in Opti-MEM® I Reduced Serum Medium.[8]
-
In a separate tube, dilute Lipofectamine™ RNAiMAX reagent in Opti-MEM® I Reduced Serum Medium.[7]
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[8][9]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C before analysis.[9]
2. MTT Cell Viability Assay:
-
Following the siRNA incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[10][11]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the non-targeting control siRNA-treated cells.
Concluding Remarks
Both this compound and RNAi are effective tools for ALK knockdown, each with distinct advantages and considerations. This compound, as a small molecule, offers the convenience of direct addition to cell culture and has demonstrated efficacy against drug-resistant ALK mutations. Its catalytic mode of action may also provide a more sustained and potent effect at lower concentrations. RNAi, on the other hand, is a highly specific and widely used technique with a vast body of literature and optimized protocols. The choice between these two powerful technologies will depend on the specific experimental goals, the cell system being used, and the desired endpoint of the study. For researchers aiming to overcome inhibitor resistance or seeking a small molecule approach, this compound presents a compelling option. For studies requiring highly specific targeting of ALK mRNA or where established protocols are preferred, RNAi remains a robust and reliable method. As research in targeted protein degradation advances, direct comparative studies will be invaluable in further delineating the optimal applications for each of these innovative technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Development of a Brigatinib degrader (this compound) as a potential treatment for ALK positive cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Therapeutic Targeting of the Anaplastic Lymphoma Kinase With Liposomal siRNA Induces Apoptosis and Inhibits Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. genscript.com [genscript.com]
- 9. ulab360.com [ulab360.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Siais117 Against the Clinical Standard of Care for ALK+ NSCLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical ALK protein degrader, Siais117, against the current clinical standard of care for Anaplastic Lymphoma Kinase-positive (ALK+) non-small cell lung cancer (NSCLC). The content is based on available preclinical experimental data for this compound and established clinical data for approved ALK inhibitors.
Introduction: The Evolving Landscape of ALK+ NSCLC Treatment
ALK gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. The therapeutic landscape for this disease has been revolutionized by the development of ALK tyrosine kinase inhibitors (TKIs). While initially treated with chemotherapy, the standard of care has progressively shifted towards more potent and specific ALK inhibitors.
The first-generation inhibitor, crizotinib, established the efficacy of targeting ALK. However, the development of resistance, often through secondary mutations in the ALK kinase domain or through central nervous system (CNS) progression, limited its long-term benefit. This led to the development of next-generation ALK inhibitors, which now form the cornerstone of first-line therapy.
Currently, the clinical standard of care for treatment-naive advanced or metastatic ALK+ NSCLC includes the second-generation inhibitors alectinib, brigatinib, and ensartinib, and the third-generation inhibitor lorlatinib. Alectinib, in particular, was deemed a new standard of care following the ALEX clinical trial, demonstrating superior efficacy and better CNS penetration compared to crizotinib. Lorlatinib has also shown significant improvements in progression-free survival (PFS) and intracranial control. Despite the success of these agents, acquired resistance remains a significant clinical challenge, necessitating the development of novel therapeutic strategies.
This compound emerges from a novel therapeutic class known as Proteolysis Targeting Chimeras (PROTACs). It is a preclinical, brigatinib-based degrader of the ALK protein. Unlike traditional inhibitors that block the kinase activity, this compound is designed to induce the degradation of the entire ALK protein, offering a potential new mechanism to overcome resistance.
Comparative Data: this compound (Preclinical) vs. Standard of Care (Clinical)
The following tables summarize the available data for this compound and the current standard-of-care ALK inhibitors. It is crucial to note that the data for this compound is preclinical and cannot be directly compared to the clinical outcomes of approved drugs.
Table 1: Mechanism of Action and Resistance Profile
| Feature | This compound | Standard of Care (Alectinib, Brigatinib, Lorlatinib) |
| Mechanism of Action | Induces proteasomal degradation of ALK fusion proteins by linking ALK to the VHL E3 ubiquitin ligase. | Competitive inhibition of the ALK tyrosine kinase domain, preventing downstream signaling. |
| Activity Against Wild-Type ALK | Degrades wild-type ALK protein in preclinical models. | Potent inhibition of wild-type ALK kinase activity. |
| Activity Against Resistant Mutations | Demonstrates superior growth inhibition in cell lines with the G1202R resistance mutation compared to brigatinib. Degrades G1202R mutant ALK protein in vitro. | Activity varies by inhibitor. Lorlatinib is notably active against a broad range of resistance mutations, including G1202R. |
| CNS Activity | Not yet reported in publicly available data. | All have demonstrated significant CNS penetration and efficacy. |
Table 2: Efficacy Data Summary
| Parameter | This compound (Preclinical In Vitro/In Vivo) | Standard of Care (Clinical - First Line) |
| Cell Line Proliferation | Blocks growth of SR (NPM-ALK) and H2228 (EML4-ALK) cancer cell lines. Shows superior growth inhibition compared to brigatinib in 293T cells expressing G1202R-resistant ALK. | Not applicable (clinical agents). |
| In Vivo Antitumor Activity | Showed obvious antitumor proliferation activity in a xenograft mouse model. | Alectinib (ALEX trial): Median PFS not reached vs. 11.1 months for crizotinib. Lorlatinib (CROWN trial): 12-month PFS of 78% vs. 39% for crizotinib. |
| Objective Response Rate (ORR) | Not applicable (preclinical). | Alectinib: 82.9%. Lorlatinib: 76%. |
| CNS Response Rate | Not yet reported. | Alectinib: 81% in patients with measurable CNS disease at baseline. Lorlatinib: 82% intracranial response in patients with measurable brain metastases. |
Signaling Pathways and Mechanism of Action
To visually represent the biological context and the mechanism of this compound, the following diagrams are provided.
Caption: Aberrant ALK signaling pathway in NSCLC.
Caption: Mechanism of action of this compound as an ALK PROTAC degrader.
Experimental Protocols
Detailed experimental protocols for this compound are outlined in the primary research publication (Sun et al., European Journal of Medicinal Chemistry, 2020). A summary of the key methodologies is provided below.
Cell Culture and Reagents:
-
SR (human anaplastic large-cell lymphoma) and H2228 (human NSCLC) cell lines were used.
-
293T cells were utilized for exogenous expression of G1202R-resistant ALK proteins.
-
Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
This compound and brigatinib were synthesized and dissolved in DMSO for in vitro assays.
Western Blotting for ALK Degradation:
-
Cells were seeded and treated with varying concentrations of this compound or brigatinib for specified time points (e.g., 24 hours).
-
Total protein was extracted using lysis buffer.
-
Protein concentration was determined by a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against ALK and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (Anti-proliferative Effect):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a serial dilution of this compound or the comparator compound.
-
Following a 72-hour incubation period, cell viability was assessed using a CellTiter-Glo luminescent cell viability assay.
-
Luminescence was measured, and the half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.
Xenograft Mouse Model:
-
Specific details of the xenograft model, including the cell line used, mouse strain, and treatment regimen (dose, schedule, route of administration), would be found in the full publication.
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the study, tumors were excised for further analysis (e.g., western blotting to confirm ALK degradation in vivo).
Future Outlook and Potential Advantages
This compound represents a promising, albeit early-stage, therapeutic strategy for ALK+ NSCLC. Its potential advantages over the current standard of care lie in its distinct mechanism of action:
-
Overcoming Resistance: By degrading the entire ALK protein, this compound may be effective against tumors that have developed resistance to TKIs through mutations that alter drug binding or activate downstream pathways. Its demonstrated activity against the G1202R mutation is a significant preclinical finding.
-
Durable Response: The catalytic nature of PROTACs, where one molecule can induce the degradation of multiple target proteins, could lead to more sustained target inhibition and potentially more durable clinical responses.
-
Broadening Therapeutic Options: For patients who have progressed on multiple lines of ALK TKIs, this compound could offer a much-needed new therapeutic option.
Further preclinical development is required to assess the pharmacokinetic properties, safety profile, and CNS penetration of this compound. Should it advance to clinical trials, it will be critical to evaluate its efficacy and safety in patient populations that are both treatment-naive and resistant to current ALK inhibitors. This will ultimately determine its place in the evolving treatment paradigm for ALK+ NSCLC.
Independent Validation of Siais117's Degradation Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anaplastic lymphoma kinase (ALK) protein degrader, Siais117. Due to the absence of independent validation studies in the published literature, this document focuses on the data reported by the original developers and compares it with other ALK-targeting therapies. The information presented here is intended to offer a critical overview and support further research and development in this area.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein. It is a bifunctional molecule that links Brigatinib, a known ALK inhibitor, to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows this compound to recruit the cellular ubiquitin-proteasome system to target ALK for degradation, offering a potential strategy to overcome resistance to traditional ALK inhibitors. This compound has been shown to be effective against ALK fusion proteins and the G1202R resistance mutation.
Comparative Analysis of ALK-Targeted Therapies
The landscape of ALK-targeted therapies includes small molecule inhibitors and other PROTAC degraders. This compound's performance can be contextualized by comparing it to these alternatives.
| Compound | Type | Mechanism of Action | Reported IC50 (SR cells) | Reported IC50 (H2228 cells) | E3 Ligase Recruited | Key Features |
| This compound | PROTAC | ALK Degradation | 1.7 nM | 46 nM | VHL | Effective against G1202R mutation. |
| Brigatinib | Inhibitor | ALK Inhibition | 2.7 nM | 58.2 nM | N/A | Parent compound of this compound. |
| Lorlatinib | Inhibitor | ALK Inhibition | Not directly compared | Not directly compared | N/A | Third-generation inhibitor, effective against a broad range of resistance mutations. |
| Alectinib | Inhibitor | ALK Inhibition | Not directly compared | Not directly compared | N/A | Second-generation inhibitor. |
| Ceritinib | Inhibitor | ALK Inhibition | Not directly compared | Not directly compared | N/A | Second-generation inhibitor. |
| Crizotinib | Inhibitor | ALK Inhibition | Not directly compared | Not directly compared | N/A | First-generation inhibitor. |
| MS4077/MS4078 | PROTAC | ALK Degradation | IC50 (SU-DHL-1 cells): 46 nM (MS4077), 33 nM (MS4078) | Less sensitive | Cereblon (CRBN) | Degrades ALK fusion proteins. |
| CPD-1224 | PROTAC | ALK Degradation | Not directly compared | Not directly compared | Cereblon (CRBN) | Orally bioavailable, degrades L1196M/G1202R mutant in vivo. |
| B3 | PROTAC | ALK Degradation | Not directly compared | IC50 (H3122 cells): 1.6 nM | Cereblon (CRBN) | Based on the ALK inhibitor LDK378. |
Table 1: Comparison of this compound with other ALK-targeted therapies. This table summarizes the key characteristics of this compound and a selection of alternative ALK inhibitors and PROTACs based on publicly available data. Direct comparisons of potency (IC50) are limited due to variations in experimental conditions across different studies.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound-mediated ALK protein degradation.
General Experimental Workflow for PROTAC Characterization
The characterization of a PROTAC like this compound typically follows a standardized workflow to assess its efficacy and mechanism of action.
Caption: General workflow for characterizing ALK-targeting PROTACs.
Experimental Protocols
While specific, detailed protocols for the independent validation of this compound are not available, the following are generalized methodologies commonly used for characterizing PROTACs, based on the reviewed literature.
Cell Culture Cancer cell lines (e.g., SR, H2228, SU-DHL-1, H3122) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the PROTAC (e.g., this compound) or control compounds for a specified duration (e.g., 24 hours).
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify protein levels relative to the loading control. The concentration at which 50% of the target protein is degraded is determined as the DC50.
Cell Viability Assay
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of the compound of interest.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using reagents such as CellTiter-Glo® (Promega) or by MTT assay.
-
Luminescence or absorbance is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression model.
Mechanistic Assays
-
Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. Protein levels are then assessed by Western blot.
-
E3 Ligase Dependency: To confirm the role of the recruited E3 ligase, experiments can be performed in
Safety Operating Guide
Navigating the Safe Disposal of SIAIS117: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the development of cutting-edge cancer therapeutics, the proper handling and disposal of potent compounds like SIAIS117 is paramount to ensuring laboratory safety and environmental protection. This compound is a promising ALK PROTAC (Proteolysis Targeting Chimera) degrader derived from Brigatinib, designed to overcome resistance in cancer therapy.[1][2][3] This guide provides essential information on the safe disposal of this compound, its mechanism of action, and relevant experimental data to support laboratory workflows.
I. This compound Disposal Procedures: A Step-by-Step Approach
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for its disposal can be derived from the procedures for its parent compound, Brigatinib, and general best practices for handling potent cytotoxic agents.
Key Principle: Do not dispose of this compound down the drain or in regular trash.[4] It must be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Lab Coat: To protect personal clothing.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) is recommended, especially when handling the solid form, to prevent inhalation.
Step 2: Waste Segregation
All materials that come into contact with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Contaminated lab paper or bench protectors.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media or experimental assays).
-
Solvents used to dissolve this compound.
-
Rinsate from cleaning contaminated glassware.
-
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic, health hazard).
-
Liquid Waste: Collect in a designated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste," listing this compound and any solvents used.
Step 4: Storage
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
II. Understanding the Mechanism of Action: The PROTAC Pathway
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to target and degrade specific proteins of interest.[1] In the case of this compound, the target protein is the Anaplastic Lymphoma Kinase (ALK) fusion protein, which is implicated in certain cancers.[1][2]
Caption: Mechanism of action for this compound as a PROTAC degrader.
III. Experimental Data: In Vitro Efficacy
This compound has demonstrated potent activity in blocking the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a 72-hour cell growth inhibition assay are summarized below.[3]
| Cell Line | IC₅₀ (nM) |
| SR | 1.7 |
| H2228 | 46 |
| NCI-H69 | 799 |
| NCI-H1688 | 259 |
IV. Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical experimental workflow to determine the IC₅₀ values presented in the table above.
Caption: A generalized workflow for determining cell viability.
By adhering to these stringent disposal procedures and understanding the nature of this compound, laboratories can maintain a safe working environment while advancing critical research in cancer therapy. Always consult your institution's specific safety guidelines and EHS office for detailed instructions.
References
Personal protective equipment for handling Siais117
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Siais117. The following procedural steps and personal protective equipment (PPE) recommendations are based on the general understanding of this compound as a potent, research-grade Proteolysis Targeting Chimera (PROTAC) and best practices for handling similar chemical compounds in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on general knowledge of handling potent, powdered chemical compounds in a research environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to review any available internal safety documentation before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various stages of handling.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (in a chemical fume hood or ventilated balance enclosure) | - Double nitrile gloves- Disposable gown- Safety goggles or face shield- N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Experimental Protocol for Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.
-
Verify the compound identity and quantity against the order information.
-
Store this compound as a solid powder in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advised.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of powdered this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Don appropriate PPE, including double nitrile gloves, a disposable gown, and safety goggles. If a ventilated enclosure is unavailable, an N95 respirator is mandatory.
-
Use dedicated spatulas and weigh boats.
-
Carefully transfer the desired amount of the compound, minimizing the creation of dust.
-
Clean the balance and surrounding area with a damp cloth or paper towel after use to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
Prepare solutions of this compound in a chemical fume hood.
-
Wear nitrile gloves, a lab coat, and safety glasses.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
4. Handling and Experimental Use:
-
Always wear appropriate PPE when handling solutions of this compound.
-
Avoid direct contact with skin and eyes.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a chemical fume hood.
-
In case of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedures.
5. Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, gowns) must be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
